O-2050
描述
Structure
3D Structure
属性
IUPAC Name |
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGGIYZQHHLGJ-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030510 | |
| Record name | O-2050 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667419-91-2 | |
| Record name | O-2050 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Complex Pharmacology of O-2050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a synthetic cannabinoid analogue that has garnered significant interest within the scientific community for its complex and multifaceted pharmacological profile at the cannabinoid receptors. Initially investigated as a potential neutral antagonist for the cannabinoid CB1 receptor, subsequent research has revealed a more nuanced mechanism of action, challenging its initial classification and highlighting its unique properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound is a classical cannabinoid derivative, specifically a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol.[1] Its primary mechanism of action involves interaction with the cannabinoid CB1 and CB2 receptors. While initially explored as a neutral CB1 receptor antagonist, studies have demonstrated that this compound exhibits a complex pharmacological profile that includes characteristics of antagonism, partial agonism, and even potential agonist-like effects depending on the experimental context.[1][2]
Interaction with Cannabinoid Receptors
This compound demonstrates high affinity for both the cannabinoid CB1 and CB2 receptors.[1][3] This binding affinity is a critical determinant of its pharmacological effects. The compound acts as a silent antagonist in some in vitro assays, meaning it can block the action of other cannabinoid agonists without producing an effect on its own.[2] However, in other experimental systems, it has been shown to act as a partial agonist, eliciting a submaximal response compared to full agonists.[1][4] This dual activity complicates its classification and suggests a complex interaction with the receptor and its downstream signaling pathways.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data regarding its binding affinity and functional activity.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | CB1 | 2.5 nM | Radioligand Binding Assay | [3] |
| Ki | CB2 | 0.2 nM | Radioligand Binding Assay | [3] |
| EC50 | CB1 | 40.4 nM | Forskolin-induced cAMP stimulation | [4] |
| KB | CB1 | 22 ± 8 nM | [³⁵S]GTPγS Binding Assay | [2] |
Note: Ki represents the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity. EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response. KB is the equilibrium dissociation constant of an antagonist.
Signaling Pathways
The interaction of this compound with cannabinoid receptors, primarily the CB1 receptor which is a G-protein coupled receptor (GPCR), modulates intracellular signaling cascades. The primary pathway affected is the adenylyl cyclase/cyclic AMP (cAMP) pathway.
As a partial agonist, this compound can activate the Gi/o protein coupled to the CB1 receptor, which in turn inhibits adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. The extent of this inhibition is less than that produced by a full agonist.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of well-established pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by this compound.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: WIN 55,212-2.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of WIN 55,212-2.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay is used to determine the effect of this compound on the production of cAMP, which indicates its agonist or antagonist activity.
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors.
Materials:
-
CHO cells stably expressing human CB1 receptors.
-
Forskolin.
-
This compound at various concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Plate CHO-CB1 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (which directly activates adenylyl cyclase) for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit.
-
The amount of cAMP produced is inversely proportional to the signal generated in many commercial kits.
-
The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
In Vivo Locomotor Activity Assessment
This behavioral assay is used to evaluate the in vivo effects of this compound on spontaneous movement in mice.
Objective: To measure the effect of this compound administration on the locomotor activity of mice.
Materials:
-
Male ICR mice.
-
This compound dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Open-field activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Immediately after injection, place each mouse individually into an open-field activity chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period, typically 30-60 minutes.
-
The chambers are cleaned between each animal to eliminate olfactory cues.
-
The data is collected and analyzed to compare the activity levels of the this compound-treated group with the vehicle-treated group.
Conclusion
This compound is a pharmacologically complex molecule with a mechanism of action that defies simple classification. While it exhibits high affinity for both CB1 and CB2 receptors, its functional activity is context-dependent, showing characteristics of a silent antagonist in some assays and a partial agonist in others. This intricate profile, particularly its partial agonism at the CB1 receptor leading to the inhibition of adenylyl cyclase, distinguishes it from classical cannabinoid agonists and neutral antagonists. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and its potential therapeutic applications. A thorough understanding of its mechanism of action is crucial for the rational design of future studies and the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
O-2050: A Technical Whitepaper on Cannabinoid CB1 Receptor Binding and Functional Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: O-2050 is a classical cannabinoid derivative that has been investigated for its interaction with the cannabinoid receptor type 1 (CB1). Initially explored as a potential neutral or silent antagonist, subsequent pharmacological studies have revealed a more complex profile, including partial agonist activity in several functional assays. This document provides a comprehensive technical overview of this compound, focusing on its CB1 receptor binding affinity, the detailed experimental protocols used for its characterization, and its effects on downstream signaling pathways. All quantitative data are summarized for clarity, and key experimental and logical workflows are visualized using diagrams.
Introduction to this compound and the CB1 Receptor
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it mediates the majority of the psychoactive effects of cannabinoids. It is a key component of the endocannabinoid system, playing a crucial role in regulating neurotransmission and a wide range of physiological processes. This compound was developed as a research tool to probe this system. Unlike inverse agonists like rimonabant, which suppress basal receptor activity, a neutral antagonist was sought to block agonist binding without affecting the receptor's constitutive activity.[1][2] While this compound acts as an antagonist in some in vitro assays, it exhibits agonist-like properties in others, making its pharmacological profile multifaceted.[1][3]
Quantitative Analysis of this compound and CB1 Receptor Interaction
The binding affinity and functional potency of this compound at the CB1 receptor have been determined through various in vitro assays. The data highlight its high affinity but variable functional output depending on the experimental context.
Table 1: this compound Binding Affinity for the CB1 Receptor
| Parameter | Value (nM) | Species/System | Assay Type | Notes | Source |
| Ki | 2.0 | Not Specified | Agonist Displacement Binding | --- | [3] |
| Ki | 2.5 | Not Specified | Antagonist Binding | High affinity noted. | [4] |
Table 2: this compound Functional Activity at the CB1 Receptor
| Parameter | Value (nM) | Species/System | Assay Type | Notes | Source |
| KB | 22 ± 8 | Rat Cerebellum | [35S]GTPγS Binding | Measured by its ability to block agonist (CP55,940) stimulation. | [3] |
| EC50 | 0.09 ± 0.01 | Rat Cerebellum | [35S]GTPγS Binding | Weak partial agonist effect (11% max stimulation). Value near the lowest concentration tested. | [3] |
| EC50 | 40.4 | CHO cells (human CB1) | cAMP Inhibition | Acts as a partial agonist, inhibiting forskolin-stimulated cAMP. |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The methodologies for these key experiments are detailed below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CB1 receptor (e.g., CHO cells, rat cerebellum).[3] This involves homogenization followed by centrifugation to isolate the membrane fraction.
-
Assay Incubation: A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP55,940 or [3H]rimonabant) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[5]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
[35S]GTPγS Functional Assay
This functional assay measures the degree of G-protein activation following receptor stimulation. Agonist binding to a Gi/o-coupled receptor like CB1 facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Methodology:
-
Membrane Preparation: CB1-expressing membranes are prepared as described above.[3]
-
Assay Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and a fixed concentration of [35S]GTPγS. To test for antagonist activity, incubations are performed with a fixed concentration of a known agonist (e.g., CP55,940) against varying concentrations of this compound.[3]
-
Separation: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Quantification: The radioactivity captured on the filters is measured by scintillation counting.
-
Data Analysis: For agonist activity, data are analyzed to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonist activity, the KB (equilibrium dissociation constant) is calculated from the rightward shift in the agonist's concentration-response curve.
Caption: Workflow for a [35S]GTPγS G-protein activation assay.
This compound Modulated Signaling Pathways
The interaction of this compound with the CB1 receptor modulates canonical Gi/o protein signaling cascades. As a partial agonist, it activates these pathways but to a lesser degree than a full agonist. As an antagonist, it blocks the ability of other agonists to activate these pathways.
The primary pathway involves the inhibition of adenylyl cyclase. When this compound binds to and activates the CB1 receptor, the Gαi subunit is released and inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3] This effect has been directly measured, where this compound partially inhibits forskolin-stimulated cAMP accumulation.
Caption: Partial agonist activity of this compound on the CB1-cAMP pathway.
Conclusion
This compound is a high-affinity CB1 receptor ligand with a complex pharmacological profile. While it was initially investigated as a potential neutral antagonist, comprehensive in vitro testing has demonstrated that it acts as a weak partial agonist in functional assays such as [35S]GTPγS binding and cAMP inhibition.[3] This mixed antagonist/partial agonist profile complicates its use as a simple tool for blocking CB1 receptor effects but provides a unique pharmacological scaffold for further investigation. The data and protocols outlined in this guide offer a technical foundation for researchers studying cannabinoid receptor pharmacology and developing novel modulators of the endocannabinoid system.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
O-2050: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a synthetic cannabinoid derivative that has garnered significant interest within the research community for its complex pharmacological profile at the cannabinoid receptors, primarily the CB1 and CB2 receptors. Structurally, it is a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol (Δ⁸-THC). Initially investigated as a potential neutral antagonist of the CB1 receptor, subsequent studies have revealed a more nuanced activity profile, including partial agonism under certain experimental conditions. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed methodologies for its preparation and evaluation.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value |
| IUPAC Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran |
| Molecular Formula | C₂₃H₃₁NO₄S |
| Molar Mass | 417.56 g/mol |
| CAS Number | 667419-91-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in publicly accessible literature, a plausible synthetic route can be derived from the general methods reported for the synthesis of sulfonamide cannabinoid analogs. The synthesis would likely involve the modification of a Δ⁸-THC core structure.
Plausible Synthetic Scheme:
A potential synthesis would likely start from a precursor molecule containing the core dibenzo[b,d]pyran ring structure of Δ⁸-THC, which is then functionalized with the sulfonamide side chain.
Disclaimer: The following protocol is a representative, plausible method based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Experimental Protocol: Synthesis of this compound
Materials:
-
(6aR,10aR)-3-(1-amino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (Δ⁸-THC-amino-hexyn analog)
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Δ⁸-THC-amino-hexyn analog in anhydrous DCM.
-
Addition of Base: Add triethylamine to the solution and stir.
-
Sulfonylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of methanesulfonyl chloride in anhydrous DCM dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic and Chromatographic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 7.5 - 6.0 | Aromatic protons |
| 5.5 - 5.0 | Olefinic proton |
| 4.0 - 2.5 | Protons adjacent to heteroatoms (O, N) and benzylic protons |
| 2.5 - 1.0 | Aliphatic protons |
| 1.0 - 0.8 | Methyl protons |
| Chemical Shift (ppm) | Assignment |
| 160 - 110 | Aromatic and olefinic carbons |
| 80 - 60 | Carbons attached to oxygen |
| 50 - 20 | Aliphatic carbons |
| 20 - 10 | Methyl carbons |
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | 418.2050 |
| Common Fragments | Loss of the sulfonamide group, cleavage of the side chain |
Table 3: HPLC Purity Analysis
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Purity | >95% |
Pharmacological Characterization
This compound exhibits complex pharmacology, acting as a ligand for both CB1 and CB2 receptors. Its functional activity has been shown to be assay-dependent, displaying characteristics of both an antagonist and a partial agonist.
Experimental Protocols
1. CB1 Receptor Binding Assay
This assay determines the affinity of this compound for the CB1 receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor
-
[³H]CP55,940 (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Bovine serum albumin (BSA)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the CB1 receptor-expressing membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound in the assay buffer containing BSA. For non-specific binding, add the non-specific binding control instead of this compound.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the Ki value for this compound by fitting the data to a one-site competition binding equation.
2. Forskolin-Stimulated cAMP Accumulation Assay
This functional assay assesses the effect of this compound on Gαi/o-coupled CB1 receptor signaling.
Materials:
-
CHO cells stably transfected with the human CB1 receptor
-
Assay buffer (e.g., PBS with 1% BSA)
-
Rolipram (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Preparation: Plate the CB1-expressing CHO cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with rolipram for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels. Incubate for a further 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The EC₅₀ value can be determined from the dose-response curve. To test for antagonist activity, pre-incubate with this compound before adding a known CB1 agonist and then forskolin.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Agonist activation of the CB1 receptor inhibits adenylyl cyclase via Gαi/o, reducing cAMP levels.
Experimental Workflow for Pharmacological Characterization
The following workflow outlines the key steps in characterizing the pharmacological activity of this compound.
Caption: Workflow for synthesis, purification, characterization, and pharmacological evaluation of this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the endocannabinoid system. Its synthesis, while not trivial, is achievable through established synthetic methodologies for cannabinoid analogs. Thorough characterization, employing a suite of analytical and pharmacological techniques as outlined in this guide, is paramount to understanding its complex and multifaceted interactions with cannabinoid receptors. This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this compound, facilitating reproducible and robust scientific inquiry.
O-2050: A Comprehensive Technical Guide to its Molecular Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-2050 is a synthetic, classical cannabinoid derivative that has garnered significant interest within the scientific community for its complex pharmacological profile at the cannabinoid receptors CB1 and CB2. Initially characterized as a silent antagonist at the CB1 receptor, subsequent research has revealed a more nuanced activity profile, including partial agonism under certain assay conditions. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran, is a structurally complex molecule belonging to the classical cannabinoid class.[1] Its chemical formula is C23H31NO4S, and it has a molar mass of 417.56 g/mol .[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | [1] |
| Chemical Formula | C23H31NO4S | [1][2] |
| Molar Mass | 417.56 g/mol | [1][2] |
| Solubility | Soluble to 100 mM in ethanol and DMSO. | [3] |
| Melting Point | Not available in public literature. | |
| Boiling Point | Not available in public literature. |
Pharmacological Properties
This compound exhibits a dualistic activity profile at the cannabinoid receptors, acting as a high-affinity ligand for both CB1 and CB2 receptors. Its functional effects are assay-dependent, highlighting the complexity of its interaction with these receptors.
Receptor Binding Affinity
This compound demonstrates high affinity for both cannabinoid receptor subtypes, with a notable preference for the CB2 receptor.
Table 2: Cannabinoid Receptor Binding Affinities of this compound
| Receptor | Ki (nM) |
| CB1 | 2.5 |
| CB2 | 0.2 |
Functional Activity
The functional activity of this compound is multifaceted. In cAMP assays, it acts as a partial agonist, whereas in GTPγS binding assays, it displays weak agonist activity on its own and antagonizes the effects of full agonists.
Table 3: Functional Activity of this compound
| Assay | Parameter | Value (nM) | Notes |
| cAMP Accumulation Assay | EC50 | 40.4 | Partial agonist activity in inhibiting forskolin-induced cAMP stimulation.[2][3] |
| [35S]GTPγS Binding Assay | EC50 | ~0.09 | Weak stimulation of [35S]GTPγS binding. |
| [35S]GTPγS Binding Assay | KB | 22 | Antagonism of CP55,940-stimulated [35S]GTPγS binding. |
Signaling Pathways
This compound modulates intracellular signaling cascades through its interaction with the G-protein coupled receptors, CB1 and CB2. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocols
Radioligand Competition Binding Assay for Ki Determination
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of this compound on adenylyl cyclase through the measurement of intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the cannabinoid receptor of interest (CB1 or CB2) in appropriate media.
-
Cell Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer, typically a Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells. To measure the inhibitory effect on adenylyl cyclase, co-stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a defined period, typically 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system. Its complex pharmacology, characterized by high affinity for both CB1 and CB2 receptors and a mixed antagonist/partial agonist profile, provides a unique opportunity to dissect the intricate signaling mechanisms of these receptors. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic potential of modulating the endocannabinoid system.
References
pharmacological profile of O-2050
An In-Depth Technical Guide to the Pharmacological Profile of O-2050
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, classical cannabinoid derivative, specifically a sulfonamide side chain analog of Δ⁸-tetrahydrocannabinol.[1] It was initially developed and investigated as a potential neutral antagonist for the cannabinoid CB1 receptor. The search for neutral antagonists was driven by the fact that prototypic CB1 antagonists, such as rimonabant, exhibit inverse agonist properties that can complicate the interpretation of pharmacological studies and contribute to adverse effects.[2] However, extensive characterization of this compound has revealed a complex and multifaceted pharmacological profile that deviates significantly from that of a simple neutral antagonist. This guide provides a comprehensive overview of the binding, functional, and in vivo properties of this compound, details the experimental protocols used for its characterization, and visualizes its complex pharmacology.
Pharmacological Profile
The pharmacological activity of this compound is highly dependent on the specific assay system employed, revealing a profile that includes high-affinity receptor binding, in vitro antagonism, partial agonism, and in vivo agonist-like effects.
Receptor Binding Affinity
This compound demonstrates high affinity for both the cannabinoid CB1 and CB2 receptors, as determined by competitive radioligand binding assays.[2][3] Notably, it shows a slightly higher affinity for the CB2 receptor.
| Parameter | Receptor | Value (nM) | Reference |
| Kᵢ (Inhibition Constant) | CB1 | 2.5 | [3] |
| Kᵢ (Inhibition Constant) | CB2 | 0.2 | [3] |
In Vitro Functional Activity
The functional activity of this compound in cell-based or tissue-based assays is complex. It acts as an antagonist in G-protein activation assays but as a partial agonist in second messenger assays.
| Assay | Target | Activity Type | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CB1 | Antagonist | K₋B (vs. CP55,940) | 22 ± 8 nM | [4] |
| [³⁵S]GTPγS Binding | CB1 | Weak Partial Agonist | Eₘₐₓ | 11 ± 3 % | [4] |
| Forskolin-Stimulated cAMP Accumulation | CB1 | Partial Agonist | Eₘₐₓ | 37.4% inhibition | [4] |
| Mouse Vas Deferens | CB1 | Antagonist | - | Antagonizes agonist effects | [2] |
In Vivo Activity
In animal models, this compound produces effects that are more consistent with cannabinoid agonists or inverse agonists rather than antagonists. It fails to block the effects of known cannabinoid agonists in vivo.
| Model | Effect | Dose Range | Activity Type | Reference |
| Mouse Locomotor Activity | Stimulation of activity | 10 - 30 mg/kg | Agonist-like | [3] |
| Mouse Feeding Behavior | Dose-dependent decrease in food intake | 1 - 30 mg/kg | Inverse Agonist-like | [3] |
| Mouse Drug Discrimination | Full substitution for Δ⁹-THC | - | Agonist | [2] |
| Mouse Cannabinoid Agonist Challenge | Failure to block Δ⁹-THC effects | Up to 30 mg/kg i.v. | Not an Antagonist | [4] |
Key Experimental Protocols
The characterization of this compound relies on a standard set of pharmacological assays. Detailed methodologies for these key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[5][6]
Materials:
-
Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors, or from rodent brain tissue.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[5]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).[5]
-
Filtration System: Glass fiber filter mats (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and fluid.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound) in assay buffer. Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.[5]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, diluted [³H]CP-55,940, and the membrane preparation.[5]
-
Non-specific Binding: Add the non-specific binding control, diluted [³H]CP-55,940, and the membrane preparation.[5]
-
Competitive Binding: Add the diluted test compound (at each concentration), diluted [³H]CP-55,940, and the membrane preparation.[5]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][6]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋d)), where [L] is the radioligand concentration and K₋d is its dissociation constant.[5]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[7][8]
Materials:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest or from brain tissue (e.g., rat cerebellum for CB1).[4]
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
GDP: Guanosine diphosphate, typically used at a final concentration of 10-100 µM to facilitate the exchange reaction.[7]
-
Filtration System and Scintillation Counter .
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound).
-
Assay Setup (in a 96-well plate):
-
To measure agonist activity: Add assay buffer, GDP, diluted test compound, and membrane preparation to each well.
-
To measure antagonist activity: Add assay buffer, GDP, diluted test compound (this compound), a fixed concentration of a known agonist (e.g., CP55,940), and membrane preparation.[4]
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[7]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer.[7]
-
Quantification: Dry the filters and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
For Agonism: Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound to determine Eₘₐₓ and EC₅₀ values.
-
For Antagonism: Plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist (this compound) to determine the IC₅₀, from which an antagonist equilibrium constant (K₋B) can be calculated.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing the CB1 receptor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[9]
-
Stimulant: Forskolin (to activate adenylyl cyclase and raise basal cAMP levels).
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Plate the cells in a 96- or 384-well plate and grow overnight.[10]
-
Compound Addition: Replace the culture medium with stimulation buffer containing the PDE inhibitor. Add serial dilutions of the test compound (this compound). Incubate at 37°C for 15-30 minutes.[11]
-
Stimulation: Add forskolin to all wells (except negative controls) to a final concentration that produces approximately 80% of its maximal effect. Incubate at 37°C for 30 minutes.[10]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition, and the signal from untreated cells as 100% inhibition.
-
Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound (this compound).
-
Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for its partial agonist activity.[12]
-
In Vivo Behavioral Assays
a. Locomotor Activity Test:
-
Apparatus: An open field arena (e.g., 50x50 cm) equipped with infrared beams or an overhead video tracking system.[1][13]
-
Acclimation: Bring mice to the testing room at least 30-60 minutes before the test to acclimate.[1]
-
Procedure: Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle. After a set pretreatment time (e.g., 30 minutes), place the mouse in the center of the arena.[3]
-
Recording: Record activity for a specified duration (e.g., 30 minutes).[14]
-
Data Analysis: Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.[15]
b. Food Intake Assay:
-
Housing: House mice individually for several days to acclimate.[16]
-
Fasting: Fast the mice for a set period (e.g., 18 hours) with free access to water.[16]
-
Procedure: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.[3]
-
Measurement: Provide a pre-weighed amount of standard chow and record the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).[16]
-
Data Analysis: Calculate the cumulative food intake and compare between drug-treated and vehicle-treated groups.
c. Drug Discrimination Assay:
-
Training: Train mice to press one of two levers for a food reward after an injection of a known cannabinoid agonist (e.g., 10 mg/kg THC) and the other lever after a vehicle injection. Training continues until mice reliably select the correct lever (>80% accuracy).[17]
-
Substitution Test: Once the discrimination is acquired, administer various doses of the test compound (this compound) before the session.
-
Data Analysis: Determine the percentage of responses made on the THC-associated lever. Full substitution occurs when this compound elicits >80% of responses on the THC lever, indicating it has similar subjective effects.[18]
Visualizations of Pathways and Processes
Caption: Canonical signaling pathway of the CB1 receptor upon agonist binding.
Caption: Step-by-step workflow for a typical [³⁵S]GTPγS binding experiment.
Caption: Logical diagram illustrating the mixed pharmacological activities of this compound.
Conclusion
The is far more complex than that of a neutral CB1 receptor antagonist. While it binds with high affinity to cannabinoid receptors and can antagonize agonist effects in certain in vitro functional assays like [³⁵S]GTPγS binding, its other actions contradict this classification.[4] It behaves as a partial agonist in cAMP assays and, more significantly, produces a range of agonist-like effects in vivo, including locomotor stimulation and full substitution for THC in drug discrimination studies.[2][4] Furthermore, its inability to block the in vivo effects of cannabinoid agonists firmly disqualifies it as a functional antagonist in a whole-organism context.[4] These findings suggest that this compound may act as a biased agonist or that its in vivo effects could be mediated by metabolites or off-target interactions. For drug development professionals and researchers, this compound serves as a crucial case study, highlighting the importance of a comprehensive pharmacological evaluation across multiple assays—from receptor binding to in vitro function and in vivo behavioral outcomes—to fully understand a compound's true mechanism of action.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 16. Food intake behavior protocol [protocols.io]
- 17. Discriminative stimulus properties of Δ9-Tetrahydrocannabinol (THC) in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
O-2050: A Comprehensive Technical Review of a Putative Cannabinoid CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-2050 is a classical cannabinoid derivative, structurally analogous to Δ⁸-tetrahydrocannabinol, that has been investigated for its potential as a cannabinoid CB1 receptor antagonist.[1][2] Initially explored as a potential neutral antagonist to circumvent the inverse agonist properties of compounds like rimonabant, this compound presents a complex and multifaceted pharmacological profile.[1][2] This technical guide provides an in-depth analysis of this compound, summarizing its binding affinity, in vitro functional activity, and in vivo effects. Detailed experimental methodologies are provided for key assays, and signaling pathways are visually represented to facilitate a comprehensive understanding of its mechanism of action. The data collectively suggest that this compound is not a simple neutral antagonist but rather a compound with a mixed profile of antagonism and partial agonism, the expression of which is highly dependent on the specific biological system and assay being utilized.[1][3]
Core Pharmacological Data
The pharmacological characterization of this compound reveals a high affinity for cannabinoid receptors but a complex functional profile that deviates from that of a classic neutral antagonist.
Receptor Binding Affinity
This compound demonstrates high affinity for both cannabinoid CB1 and CB2 receptors.[1][2][4] This lack of selectivity is a critical consideration for its use as a specific pharmacological tool.
| Parameter | Receptor | Value (nM) | Reference |
| Ki | CB1 | 2.5 | [4] |
| Ki | CB2 | 0.2 | [4] |
In Vitro Functional Activity
The functional activity of this compound in vitro is varied, showing antagonist properties in some assays while exhibiting partial agonist activity in others.
| Assay | Parameter | Value | Description | Reference |
| [³⁵S]GTPγS Binding (Agonism) | Max Stimulation | 11 ± 3% | Weak partial agonism compared to a full agonist. | [1] |
| EC₅₀ | ~0.09 nM | Potent, near the lowest concentration tested. | [1] | |
| [³⁵S]GTPγS Binding (Antagonism) | KB | 22 ± 8 nM | Antagonized the effects of the full agonist CP55,940. | [1] |
| cAMP Accumulation Assay | Max Inhibition | ~50% | Partial agonist activity, inhibiting forskolin-stimulated cAMP with about half the efficacy of CP55,940. | [1][2] |
| EC₅₀ | 40.4 nM | Potency as a partial agonist in inhibiting cAMP. | [5] | |
| Mouse Vas Deferens Assay | Activity | Antagonist | Antagonized the effects of cannabinoid agonists without intrinsic activity. | [1][2] |
| Inverse Agonism | Not Observed | Did not enhance electrically-evoked contractions, unlike inverse agonists. | [1] |
In Vivo Effects in Mice
In vivo studies in mice further highlight the compound's complex pharmacology, where it failed to act as a conventional antagonist and showed some agonist-like properties.
| Test | Dose (mg/kg, i.p.) | Effect | Reference |
| Food Intake | 1, 3, 10, 30 | Dose-dependent decrease. | [4] |
| Locomotor Activity | 10, 30 | Significant stimulation. | [4] |
| Antagonism of Δ⁹-THC | Up to 30 | Did not antagonize hypomobility, antinociception, or hypothermia. | [1] |
| Drug Discrimination | - | Fully substituted for Δ⁹-THC. | [1][2] |
Signaling Pathways and Logical Workflows
The interaction of this compound with the CB1 receptor initiates a complex signaling cascade. Its profile suggests it can weakly engage G-protein coupling while also acting as a partial agonist in the canonical Gαi/o-mediated inhibition of adenylyl cyclase.
Caption: this compound interaction with the CB1 receptor and downstream cAMP pathway.
The evaluation of a compound like this compound follows a structured workflow, progressing from initial binding assays to complex in vivo models to determine its pharmacological profile.
Caption: Experimental workflow for the pharmacological characterization of this compound.
Detailed Experimental Protocols
The following sections describe the methodologies used in the key experiments that defined the pharmacological profile of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Preparation: Membranes were prepared from rat cerebellum (for CB1) or spleen (for CB2).
-
Procedure: Assays were conducted using a competitive binding paradigm with a radiolabeled cannabinoid agonist, such as [³H]CP55,940. A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled agonist. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated. The Ki value was then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
[³⁵S]GTPγS Binding Assay
-
Objective: To assess the ability of this compound to stimulate G-protein activation (agonist activity) and to block agonist-stimulated G-protein activation (antagonist activity).
-
Membrane Preparation: Rat cerebellar membranes were used as a source of CB1 receptors.[1]
-
Agonist Assay: Membranes (11-16 μg protein) were incubated in an assay buffer containing 30μM GDP and 0.1nM [³⁵S]GTPγS with various concentrations of this compound (0.1-10,000 nM) for 2 hours at 30°C.[1]
-
Antagonist Assay: To measure antagonism, membranes were incubated with varying concentrations of this compound in the presence of a fixed concentration of a potent CB1 agonist (e.g., 1000 nM CP55,940).[1]
-
Data Analysis: The amount of bound [³⁵S]GTPγS was quantified by scintillation counting. For agonist activity, an EC₅₀ and Emax were determined. For antagonist activity, the antagonist dissociation constant (KB) was calculated from the IC₅₀ value using the equation: KB = IC₅₀ / (([L]/EC₅₀) + 1), where [L] is the concentration of the agonist.[1]
Inhibition of Forskolin-Stimulated cAMP Production
-
Objective: To measure the effect of this compound on the adenylyl cyclase signaling cascade.
-
Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human CB1 receptor were used.[1]
-
Procedure: Adherent cells were incubated with this compound to assess its effect on cyclic AMP (cAMP) levels. Adenylyl cyclase was stimulated with forskolin. The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation was measured.
-
Data Analysis: The concentration of cAMP was determined using a competitive binding assay. The data were analyzed to determine the EC₅₀ and maximal inhibition produced by this compound, which was then compared to that of a full agonist like CP55,940.[1][2]
In Vivo Mouse Models
-
Objective: To evaluate the behavioral effects of this compound and its ability to antagonize the effects of known cannabinoid agonists in vivo.
-
Animals: Male ICR mice were typically used.
-
Procedures:
-
Food Intake: Mice were fasted and then given pre-weighed food. This compound was administered intraperitoneally (i.p.) 30 minutes prior to food presentation, and consumption was measured over time.[4]
-
Locomotor Activity: Mice were placed in activity monitoring chambers, and their movement was recorded following i.p. administration of this compound or vehicle.[4]
-
Antagonism Studies: this compound was administered prior to a known CB1 agonist (e.g., Δ⁹-THC). The classic cannabinoid tetrad effects (hypomobility, antinociception, catalepsy, and hypothermia) were then assessed to see if this compound could block them.[1]
-
Drug Discrimination: Mice were trained to discriminate between Δ⁹-THC and vehicle. Once trained, they were tested with this compound to see if it substituted for the Δ⁹-THC stimulus.[1]
-
Discussion and Conclusion
The pharmacological profile of this compound is not that of a simple, neutral CB1 antagonist. While it exhibits high binding affinity for the CB1 receptor and demonstrates antagonist activity in specific in vitro functional assays like the mouse vas deferens and [³⁵S]GTPγS binding (in the presence of an agonist), its other actions complicate this classification.[1][2]
The compound displays weak partial agonism on its own in the [³⁵S]GTPγS assay and significant partial agonism in the cAMP functional assay.[1][5] Furthermore, its in vivo profile is more reminiscent of an agonist in certain respects. It reduces food intake and stimulates locomotor activity, effects that, while also seen with the inverse agonist rimonabant, are coupled with a complete failure to antagonize the classic in vivo effects of Δ⁹-THC.[1][4] Perhaps most telling is its ability to fully substitute for Δ⁹-THC in a drug discrimination procedure, a hallmark of agonist-like activity.[1][2]
This complex profile suggests that this compound may be a biased ligand, preferentially activating certain downstream signaling pathways over others. Its high affinity for the CB2 receptor also complicates its use as a selective tool for probing CB1 receptor function.[1][4]
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
O-2050: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a synthetic, classical cannabinoid derivative that has garnered significant interest within the scientific community for its complex pharmacological profile at cannabinoid receptors. Initially investigated as a potential neutral antagonist of the cannabinoid CB1 receptor, subsequent research has revealed a more nuanced mechanism of action, including partial agonist activity. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its interaction with cellular signaling pathways.
Core Biological Activity
This compound is a high-affinity ligand for both cannabinoid CB1 and CB2 receptors.[1] Its pharmacological characterization has been a subject of extensive research, revealing a dualistic nature. While it can act as an antagonist in certain assays, it also exhibits partial agonist effects in others. This complex profile distinguishes it from first-generation cannabinoid receptor antagonists like rimonabant, which display inverse agonist properties.
In vivo studies in animal models have demonstrated that this compound can influence physiological processes such as locomotor activity and feeding behavior.[1] Specifically, administration of this compound has been shown to cause locomotor stimulation in mice and produce a dose-dependent decrease in food intake.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the biological activity of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| Cannabinoid CB1 | 2.5 | [1] |
| Cannabinoid CB2 | 0.2 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Conditions | Reference |
| [35S]GTPγS Binding | EC50 | 0.09 ± 0.01 nM | Maximum stimulation of 11 ± 3% | [2] |
| KB | 22 ± 8 nM | Inhibition of 1000 nM CP55,940-stimulated binding | [2] | |
| Cyclic AMP Assay | EC50 | 40.4 nM (3.7 and 441 nM) | Inhibition of forskolin-induced stimulation | [2] |
| Emax | 37.4% (26.8 and 48.1%) | Compared to the full agonist CP55,940 | [2] |
Table 3: In Vivo Activity of this compound in Mice
| Assay | Dose Range | Effect | Reference |
| Locomotor Activity | 10, 30 mg/kg (i.p.) | Significant stimulation | [1] |
| Food Intake | 1, 3, 10, 30 mg/kg (i.p.) | Significant and dose-dependent decrease | [1] |
Signaling Pathways
This compound primarily exerts its effects through the cannabinoid signaling pathway, which is initiated by the activation of G-protein coupled CB1 and CB2 receptors. The binding of this compound to these receptors can modulate downstream intracellular signaling cascades.
As a partial agonist, this compound can weakly activate the G-protein, leading to a less pronounced downstream effect compared to a full agonist. In its antagonist role, it can block the binding of endogenous or exogenous agonists, thereby inhibiting their signaling. The diagram below illustrates the canonical cannabinoid signaling pathway and the points of modulation by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to cannabinoid receptors.
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[35S]GTPγS.
-
This compound at various concentrations.
-
A known cannabinoid agonist (e.g., CP55,940) for antagonist mode.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.
-
For agonist mode, add increasing concentrations of this compound to the membrane preparation in the assay buffer.
-
For antagonist mode, add a fixed concentration of a full agonist (e.g., EC80 of CP55,940) along with increasing concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for agonist activity or the KB for antagonist activity.
Cyclic AMP (cAMP) Functional Assay
This assay determines the effect of this compound on the production of the second messenger cyclic AMP, typically by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin.
-
This compound at various concentrations.
-
A known cannabinoid agonist (e.g., CP55,940).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of this compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of this compound (for antagonist mode).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 and Emax of this compound's effect on cAMP levels.
In Vivo Locomotor Activity Assay
This protocol assesses the effect of this compound on the spontaneous movement of mice.
Materials:
-
Male mice (e.g., C57BL/6J strain).
-
This compound dissolved in an appropriate vehicle.
-
Open field activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Place each mouse individually into the center of an open field chamber.
-
Record locomotor activity for a defined period (e.g., 60 minutes).
-
Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).
-
Compare the activity levels of the this compound-treated groups to the vehicle-treated control group.
In Vivo Feeding Behavior Assay
This protocol measures the effect of this compound on food consumption in mice.
Materials:
-
Male mice, individually housed.
-
This compound dissolved in an appropriate vehicle.
-
Standard chow diet.
-
Balances for weighing food.
Procedure:
-
Acclimatize individually housed mice to the experimental conditions for several days.
-
Fast the mice for a predetermined period (e.g., 18 hours) with free access to water to standardize hunger levels.
-
Administer this compound or vehicle (i.p.).
-
Provide a pre-weighed amount of food to each mouse.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake for each mouse and compare the results between the this compound-treated and vehicle control groups.
Conclusion
This compound is a valuable research tool with a complex pharmacological profile at cannabinoid receptors. Its high affinity for both CB1 and CB2 receptors, coupled with its demonstrated partial agonist and antagonist activities, makes it a compound of significant interest for elucidating the intricacies of the endocannabinoid system. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this multifaceted compound. Further investigation into the signaling pathways modulated by this compound will continue to enhance our understanding of its biological effects and potential therapeutic applications.
References
In-Depth Technical Guide: O-2050 (CAS 1883545-42-3)
An Examination of a Modulator of the Endocannabinoid System
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1883545-42-3, known as O-2050. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology and experimental background of this molecule. This document synthesizes available data on its biological activity, physicochemical properties, and the experimental methodologies used for its characterization.
Compound Identification and Physicochemical Properties
This compound is a synthetic compound that has been investigated for its interaction with the endocannabinoid system.
Chemical Name: (6aR,10aR)-1-Hydroxy-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1883545-42-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C23H31NO4S | [2][6] |
| Molecular Weight | 417.56 g/mol | |
| Purity | ≥97% | |
| Solubility | Soluble to 100 mM in ethanol and DMSO | |
| Storage | Store at -80°C | [3] |
Pharmacological Profile and Biological Activity
This compound is characterized as a high-affinity ligand for cannabinoid receptors, displaying a complex mechanism of action. It was first described as a silent antagonist for the cannabinoid CB1 receptor but has also demonstrated partial agonist activity in specific functional assays.
In Vitro Activity
The primary targets of this compound are the cannabinoid receptors CB1 and CB2, both of which are G-protein coupled receptors (GPCRs).
Table 2: In Vitro Quantitative Data for this compound
| Target | Activity | Value | Assay Type | Reference(s) |
| Cannabinoid Receptor 1 (CB1) | Antagonist Affinity (Ki) | 2.5 nM | Not Specified | [1][4][7] |
| Cannabinoid Receptor 2 (CB2) | Inhibitor Affinity (Ki) | 0.2 nM | Not Specified | [1][4][7] |
| Cannabinoid Receptor 1 (CB1) | Partial Agonist Potency (EC50) | 40.4 nM | Inhibition of Forskolin-Induced cAMP Stimulation | [3] |
In Vivo Activity
Studies in rodent models have revealed significant physiological and behavioral effects following the administration of this compound.
Table 3: In Vivo Effects of this compound in Rodents
| Effect | Species | Dosing | Reference(s) |
| Decreased Food Intake | Mice | 1, 3, 10, 30 mg/kg (intraperitoneal) | [4] |
| Stimulated Locomotor Activity | Mice | 10, 30 mg/kg | [4] |
Mechanism of Action and Signaling Pathways
This compound's biological effects are mediated through its interaction with cannabinoid receptors. As a CB1 receptor silent antagonist, it can block the receptor from being activated by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. However, its classification as a partial agonist in the context of cyclic AMP (cAMP) inhibition indicates that it can also weakly activate the Gi/o signaling pathway, which is coupled to the CB1 receptor. This leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound interaction with the CB1 receptor and subsequent inhibition of the cAMP signaling pathway.
Experimental Protocols
The characterization of this compound has involved standard pharmacological assays. Below are detailed methodologies for key experiments.
Receptor Binding Affinity Assay (Ki Determination)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
Caption: Experimental workflow for determining receptor binding affinity.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Induced cAMP Stimulation Assay (EC50 Determination)
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
References
- 1. GPCR/G-Protein | CymitQuimica [cymitquimica.com]
- 2. Buy N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide (EVT-2760303) | 1883545-42-3 [evitachem.com]
- 3. This compound | CAS 1883545-42-3 | O2050 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy Life Sciences | Products | Biosynth [biosynth.com]
- 6. Buy Life Sciences | Products | Biosynth [biosynth.com]
- 7. targetmol.cn [targetmol.cn]
- 8. targetmol.com [targetmol.com]
O-2050: A Technical Guide to Solubility in DMSO and Ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of O-2050, a potent and selective cannabinoid CB1 receptor silent antagonist, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering clear, actionable data and procedural guidance to facilitate experimental design and execution.
Core Data Presentation: this compound Solubility
The solubility of a compound is a critical parameter in a multitude of research applications, from in vitro assay development to formulation for in vivo studies. The following table summarizes the quantitative solubility data for this compound in DMSO and ethanol.
| Solvent | Molar Solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mM[1] |
| Ethanol | 100 mM[1] |
This data is derived from publicly available technical datasheets.
Experimental Protocols: Determination of Solubility
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized and widely accepted methodology based on the shake-flask method can be employed. This method is considered the gold standard for solubility measurements due to its accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a given solvent (DMSO or ethanol).
Materials:
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method
-
Calibrated analytical balance
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired solvent (DMSO or ethanol).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a vortex mixer to agitate the samples. This ensures thorough mixing and facilitates the dissolution process.
-
Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) at a constant temperature. The exact time required to reach equilibrium should be determined empirically.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.
-
Carefully collect the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of dilutions of the saturated solution.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a standard curve using known concentrations of this compound to accurately determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factors.
-
The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the experimental temperature.
-
Visualization of a Relevant Signaling Pathway
This compound is characterized as a silent antagonist of the cannabinoid CB1 receptor and also demonstrates partial agonism in the inhibition of forskolin-induced cyclic AMP (cAMP) stimulation.[1] The following diagram illustrates a simplified representation of the CB1 receptor signaling pathway and the putative points of interaction for this compound.
Caption: Simplified CB1 Receptor Signaling Pathway and this compound Interaction.
Logical Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of this compound solubility.
Caption: Experimental Workflow for this compound Solubility Determination.
References
Methodological & Application
Application Notes and Protocols for O-2050 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a high-affinity ligand for the cannabinoid CB1 and CB2 receptors, demonstrating a complex pharmacological profile. It acts as a potent antagonist at the CB1 receptor and also exhibits high affinity for the CB2 receptor.[1] In vivo studies in rodents have revealed that this compound can induce locomotor stimulation and a dose-dependent reduction in food intake.[1][2] However, its functional activity is multifaceted, displaying characteristics of both antagonism and partial agonism, and it is not classified as a neutral antagonist.[2][3] These properties make this compound a compound of interest for investigating the physiological and behavioral roles of the endocannabinoid system.
These application notes provide an overview of the in vitro binding characteristics of this compound and detailed protocols for conducting in vivo rodent studies to assess its effects on locomotor activity and food intake.
Data Presentation
In Vitro Binding Affinities and Functional Activity
| Parameter | Receptor | Value | Species | Assay |
| Ki | CB1 | 2.5 nM | Not Specified | Radioligand Binding Assay |
| Ki | CB2 | 0.2 nM | Not Specified | Radioligand Binding Assay |
| Functional Activity | CB1 | Antagonist/Partial Agonist | Rat (cerebellum) | [35S]GTPγS Binding Assay |
| Maximal Stimulation (alone) | 11 ± 3% | |||
| KB (vs. CP55,940) | 22 ± 8 nM |
Table 1: In vitro characterization of this compound binding and functional activity at cannabinoid receptors.[1][2]
In Vivo Effects in Mice
| Endpoint | Doses (mg/kg, i.p.) | Observation |
| Food Intake | 1, 3, 10, 30 | Significant and dose-dependent decrease |
| Locomotor Activity | 10, 30 | Significant stimulation |
Table 2: Summary of reported in vivo effects of this compound in mice.[1]
Experimental Protocols
Protocol 1: Assessment of this compound on Locomotor Activity in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Male adult mice (specific strain to be chosen based on experimental goals, e.g., C57BL/6)
-
Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
Standard laboratory animal housing and husbandry equipment
-
Analytical balance, syringes, needles
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation to the facility before the experiment.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Subsequently, place each mouse individually into the open field arena for a 30-minute habituation period.
-
Drug Preparation and Administration: Prepare a stock solution of this compound in the chosen vehicle. On the day of testing, dilute the stock solution to the desired final concentrations (e.g., 10 mg/kg and 30 mg/kg). Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, return the mice to the open field arenas. Record locomotor activity for a predefined period, typically 60 to 120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the collected data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Assessment of this compound on Food Intake in Mice
Objective: To determine the effect of this compound on food consumption in mice.
Materials:
-
This compound
-
Vehicle
-
Male adult mice
-
Individual housing cages with wire mesh floors to allow for the collection of spilled food
-
Pre-weighed standard chow pellets
-
Analytical balance, syringes, needles
Procedure:
-
Animal Acclimation and Training: Individually house the mice and acclimate them to the testing cages for several days. Train the mice to a restricted feeding schedule (e.g., access to food for 4 hours per day) to ensure robust food intake during the testing period.
-
Baseline Food Intake: Measure baseline food intake for each mouse for at least three consecutive days before the drug administration day.
-
Drug Preparation and Administration: Prepare this compound solutions as described in Protocol 1. On the test day, administer the vehicle or this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) 30 minutes before the presentation of food.
-
Food Presentation and Measurement: At the scheduled time, provide each mouse with a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each mouse at each time point. Analyze the data using statistical methods like repeated measures ANOVA to compare the effects of this compound doses to the vehicle control.
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound interaction with cannabinoid receptors and downstream signaling.
Caption: Workflow for assessing this compound's effect on locomotor activity.
Caption: Workflow for assessing this compound's effect on food intake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cannabinoid Signaling with O-2050
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a classical cannabinoid derivative with a complex pharmacological profile at cannabinoid receptors. It exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. While initially investigated as a potential neutral antagonist of the CB1 receptor, subsequent studies have revealed a more nuanced mechanism of action, with this compound demonstrating properties of a partial agonist at the CB1 receptor in some experimental settings and antagonist activity in others. This unique profile makes this compound a valuable research tool for dissecting the intricate signaling pathways modulated by the endocannabinoid system.
These application notes provide detailed protocols for utilizing this compound to study cannabinoid signaling, focusing on its characterization in key in vitro and in vivo assays.
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Source |
| CB1 | 2.5 | [³H]SR141716A | Mouse brain membranes |
| CB2 | 0.2 | [³H]CP55,940 | Mouse spleen membranes |
Data summarized from Wiley et al., 2011.
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Agonist (for antagonist studies) | Notes |
| [³⁵S]GTPγS Binding (CB1) | EC₅₀ (nM) | 0.09 ± 0.01 | - | Partial agonist activity observed. |
| [³⁵S]GTPγS Binding (CB1) | Kₑ (nM) | 22 ± 8 | CP55,940 (1 µM) | Antagonist activity against a full agonist. |
| Forskolin-stimulated cAMP accumulation (CB1) | Max. Inhibition | ~50% of CP55,940 | - | Partial agonist activity. |
| Mouse Vas Deferens | Agonist Activity | Inactive | - | No significant agonist effect on its own. |
| Mouse Vas Deferens | Antagonist Activity | Yes | WIN55,212-2 | Antagonized the effects of a cannabinoid agonist. |
Data summarized from Wiley et al., 2011.
Table 3: In Vivo Effects of this compound in Mice
| Assay | Dose Range (mg/kg, i.p.) | Effect |
| Locomotor Activity | 10 - 30 | Stimulation |
| Food Intake | 1 - 30 | Dose-dependent decrease |
| Drug Discrimination | - | Full substitution for Δ⁹-THC |
Data summarized from Wiley et al., 2011.
Mandatory Visualizations
Caption: this compound interaction with the CB1 receptor and downstream signaling pathways.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of CB1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Materials:
-
Mouse brain membranes (or cells expressing CB1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS
-
This compound
-
CP55,940 (or other CB1 agonist)
-
Unlabeled GTPγS
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from mouse brain or CB1-expressing cells by homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Agonist Assay:
-
To each well of a 96-well plate, add 50 µL of assay buffer containing 30 µM GDP.
-
Add 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Add 50 µL of membrane suspension (typically 5-20 µg of protein).
-
Initiate the reaction by adding 50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS.
-
-
Antagonist Assay:
-
To each well, add 50 µL of assay buffer containing 30 µM GDP.
-
Add 50 µL of varying concentrations of this compound.
-
Add 50 µL of a fixed concentration of a CB1 agonist (e.g., 1 µM CP55,940).
-
Add 50 µL of membrane suspension.
-
Initiate the reaction by adding 50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from total binding. For agonist activity, calculate the EC₅₀ value. For antagonist activity, calculate the Kₑ value.
cAMP Accumulation Assay
This assay determines the effect of this compound on the adenylyl cyclase signaling pathway. As CB1 receptors are typically Gᵢ/ₒ-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Forskolin
-
This compound
-
CP55,940 (as a positive control)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate the CB1-expressing cells in 96-well plates and grow to ~90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with serum-free medium or assay buffer.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Include a vehicle control and a positive control (e.g., CP55,940).
-
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound and determine its maximal inhibitory effect.
In Vivo Locomotor Activity in Mice
This protocol assesses the effect of this compound on spontaneous locomotor activity in mice, which can indicate central nervous system effects.
Materials:
-
Male ICR mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Also, acclimate the mice to the activity chambers for a set period (e.g., 30 minutes) on a day prior to testing.
-
Drug Preparation and Administration: Prepare a solution of this compound in the vehicle. Administer the desired dose of this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle via i.p. injection.
-
Locomotor Activity Measurement: Immediately after injection, place each mouse in an individual open-field activity chamber. Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals), to assess both the acute and overall effects of this compound. Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
In Vivo Food Intake in Mice
This protocol evaluates the impact of this compound on appetitive behavior by measuring food consumption in mice.
Materials:
-
Male ICR mice
-
This compound
-
Vehicle
-
Standard rodent chow
-
Cages with wire mesh floors to collect spillage
-
Sensitive balance for weighing food
Procedure:
-
Food Deprivation: To stimulate feeding, food-deprive the mice for a set period (e.g., 18-24 hours) before the test, with free access to water.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
Food Presentation: At a set time after injection (e.g., 30 minutes), present a pre-weighed amount of standard chow to each mouse in its home cage.
-
Measurement of Food Intake: Measure the amount of food consumed at various time points (e.g., 1, 2, and 4 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each mouse. Compare the food intake of the this compound-treated groups with the vehicle-treated group using statistical analysis.
Drug Discrimination in Mice
This procedure is used to assess the subjective, interoceptive effects of this compound by determining if it substitutes for a known psychoactive cannabinoid like Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
Materials:
-
Mice trained to discriminate Δ⁹-THC from vehicle
-
This compound
-
Δ⁹-THC (training drug)
-
Vehicle
-
Operant conditioning chambers equipped with two levers and a food reward dispenser
Procedure:
-
Training:
-
Train mice to press one lever ("drug lever") after an injection of Δ⁹-THC to receive a food reward.
-
Train the same mice to press another lever ("vehicle lever") after a vehicle injection to receive a food reward.
-
Training continues until the mice reliably select the correct lever based on the injection they received.
-
-
Substitution Testing:
-
Once the mice are fully trained, administer a dose of this compound instead of Δ⁹-THC or vehicle.
-
Place the mouse in the operant chamber and record which lever it predominantly presses.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound tested.
-
If this compound produces a high percentage of responding on the drug lever (typically >80%), it is considered to fully substitute for Δ⁹-THC, suggesting similar subjective effects.
-
O-2050: A Complex Cannabinoid Receptor Ligand for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: O-2050 is a synthetic, classical cannabinoid derivative that has garnered interest in the neuroscience community for its unique pharmacological profile at cannabinoid receptors. Initially investigated as a potential neutral antagonist for the cannabinoid CB1 receptor, subsequent research has revealed a more complex mechanism of action, exhibiting properties of both antagonism and partial agonism depending on the specific assay and experimental conditions. This complex profile makes this compound a valuable tool for dissecting the intricacies of the endocannabinoid system, though its use requires careful consideration of its nuanced effects.
These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and a discussion of its potential applications in neuroscience research.
Pharmacological Profile and Data
This compound is a structural analog of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) and demonstrates high affinity for both cannabinoid CB1 and CB2 receptors.[1][2][3] Its activity, however, is not straightforward. While it can act as an antagonist in some in vitro functional assays, it has also been shown to produce cannabinoid agonist-like effects in other contexts.[1][3][4] This departure from a simple antagonist profile is critical for the interpretation of experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published literature.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Species | Source |
| CB1 | 2.5 | Not Specified | [2] |
| CB2 | 0.2 | Not Specified | [2] |
Table 2: In Vitro Functional Activity
| Assay | Effect | Potency/Efficacy | Source |
| [³⁵S]GTPγS Binding | Weak Partial Agonist | EC₅₀: 0.09 ± 0.01 nM; Emax: 11 ± 3% | [1] |
| [³⁵S]GTPγS Binding (in presence of CP55,940) | Antagonist | K_B: 22 ± 8 nM | [1] |
| Forskolin-stimulated cAMP accumulation | Partial Agonist | Emax: ~50% of CP55,940 | [3] |
| Mouse Vas Deferens Assay | Antagonist | No intrinsic activity | [3][4] |
Table 3: In Vivo Behavioral Effects in Mice
| Behavior | Dose Range (mg/kg, i.p.) | Effect | Source |
| Locomotor Activity | 10, 30 | Stimulation | [1][2] |
| Food Intake | 1, 3, 10, 30 | Dose-dependent decrease | [1][2] |
| Antagonism of Δ⁹-THC effects | Up to 30 (i.v.) | No antagonism observed | [1] |
| Drug Discrimination (vs. Δ⁹-THC) | Not Specified | Full substitution (agonist effect) | [3][4] |
Signaling Pathways and Mechanism of Action
This compound's interaction with the CB1 receptor, a G-protein coupled receptor (GPCR), can initiate or block downstream signaling cascades. The diagram below illustrates the canonical CB1 receptor signaling pathway and the dual role of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293T cells transfected with human CB1 or CB2 receptor cDNA).
-
Radioligand (e.g., [³H]-CP55,940 or [³H]-WIN55,212-2).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, 5 mg/ml BSA, pH 7.4).
-
Scintillation counter and vials.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of the radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained from competitive binding curves.
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To assess the ability of this compound to stimulate G-protein activation (agonist activity) or inhibit agonist-stimulated G-protein activation (antagonist activity).
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
A known CB1 agonist (e.g., CP55,940) for antagonist testing.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
Protocol:
-
Pre-incubate membranes with this compound (for antagonist testing, also include the agonist).
-
Add GDP to the reaction mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify radioactivity by scintillation counting.
-
For agonist activity, calculate the percent stimulation over basal levels.
-
For antagonist activity, determine the inhibition of agonist-stimulated binding and calculate the K_B value.
In Vivo Locomotor Activity in Mice
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male mice (e.g., C57BL/6).
-
This compound dissolved in an appropriate vehicle (e.g., ethanol, emulphor, and saline).
-
Open-field activity chambers equipped with photobeam detectors.
Protocol:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately place the mice into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
Analyze the data by comparing the activity of this compound-treated mice to vehicle-treated controls.
Applications in Neuroscience Research and Considerations for Use
This compound's complex pharmacology provides unique opportunities for neuroscience research:
-
Dissecting Biased Signaling: Its differential activity in various functional assays can be exploited to study biased agonism at the CB1 receptor, where a ligand can selectively activate certain downstream signaling pathways over others.
-
Probing the Endocannabinoid Tone: While not a "pure" neutral antagonist, its ability to block some agonist effects in vitro without the strong inverse agonist properties of compounds like rimonabant can be useful in studies aiming to understand the physiological roles of endogenous cannabinoids.[5]
-
Investigating Appetite and Metabolism: The observation that this compound reduces food intake presents a tool to explore the cannabinoid system's role in feeding behavior, potentially distinguishing between mechanisms of inverse agonism and neutral antagonism.[1][6]
Important Considerations:
-
Context-Dependent Effects: Researchers must be aware that this compound's effects are highly dependent on the experimental system. It may act as an antagonist in one assay and a partial agonist in another.[7]
-
Species Differences: As with many pharmacological tools, the effects of this compound may vary across different species.
-
Off-Target Effects: While this compound shows high affinity for cannabinoid receptors, potential off-target effects at higher concentrations should not be ruled out without appropriate control experiments.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist | RTI [rti.org]
- 5. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-2050 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a synthetic cannabinoid ligand with a complex pharmacological profile. While initially characterized as a silent antagonist of the cannabinoid type 1 (CB1) receptor in in vitro assays, subsequent research has revealed that this compound can exhibit partial agonist activity under certain in vivo conditions.[1][2] This dual nature makes this compound a unique tool for investigating the endocannabinoid system, but also necessitates carefully designed experiments to correctly interpret its effects. These application notes provide detailed protocols for the administration of this compound in both in vitro and in vivo settings, guidance on data interpretation, and visualization of relevant signaling pathways and experimental workflows.
This compound demonstrates high affinity for both CB1 and CB2 receptors.[3] Its functional activity is context-dependent; for instance, it acts as a partial agonist in inhibiting forskolin-induced cyclic AMP (cAMP) stimulation.[1] In animal models, this compound has been shown to decrease food intake and stimulate locomotor activity.[1]
Data Presentation
Table 1: In Vitro Pharmacological Properties of this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | CB1 | ~1.8 nM | Human | Radioligand Binding | [3] |
| CB2 | ~5.1 nM | Human | Radioligand Binding | [3] | |
| Functional Activity | CB1 | Silent Antagonist | N/A | GTPγS Binding | [2] |
| CB1 | Partial Agonist (EC50 = 40.4 nM) | N/A | cAMP Accumulation | [4] |
Table 2: Recommended Starting Doses for In Vivo Studies
| Species | Route of Administration | Vehicle | Dose Range | Reference |
| Rat | Intraperitoneal (i.p.) | Ethanol:Tween80:Saline (1:1:18) | 0.1 - 1.0 mg/kg | [5] |
| Mouse | Intracerebroventricular (i.c.v.) | ACSF | 1 - 10 µg | [3] |
Note: These are starting dose ranges. Optimal doses for specific experimental endpoints should be determined empirically through dose-response studies.
Experimental Protocols
Protocol 1: In Vitro Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for CB1 and CB2 receptors.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium and supplements
-
Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]CP55,940 (specific activity ~120-180 Ci/mmol)
-
Non-labeled this compound
-
Non-specific binding control: WIN55,212-2 (10 µM)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CB1 or HEK293-CB2 cells to ~80-90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP55,940 (final concentration ~0.5 nM), and 100 µL of membrane preparation (10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM WIN55,212-2, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 90 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol measures the effect of this compound on forskolin-stimulated cAMP accumulation to assess its functional activity (agonist or antagonist).
Materials:
-
HEK293 cells expressing the receptor of interest (e.g., CB1)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)
-
Forskolin
-
This compound
-
Known CB1 agonist (e.g., CP55,940) for antagonist testing
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Preparation:
-
Seed HEK293-CB1 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.
-
Add forskolin to all wells (final concentration typically 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a known CB1 agonist (e.g., EC₈₀ of CP55,940) and forskolin to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the EC₅₀ and Emax values.
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value. Calculate the pA₂ or Kb value to quantify antagonist potency.
-
Protocol 3: In Vivo Administration in Rodents
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to rats.
Materials:
-
This compound
-
Vehicle: Ethanol, Tween80, and sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing ethanol, Tween80, and sterile saline in a 1:1:18 ratio.[5]
-
For example, to prepare 20 mL of vehicle, mix 1 mL of ethanol, 1 mL of Tween80, and 18 mL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the vehicle to the desired stock concentration. Sonication may be required to aid dissolution.
-
Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each animal to determine the correct injection volume.
-
The typical injection volume for i.p. administration in rats is 5-10 mL/kg.
-
Administer the this compound solution or vehicle control via intraperitoneal injection.
-
Important Considerations for In Vivo Studies:
-
Dose-Response: Conduct a dose-response study to determine the optimal dose for the desired effect.
-
Control Groups: Always include a vehicle control group.
-
Pharmacokinetics: If possible, conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen species and administration route.
-
Behavioral Observations: Carefully observe and record any behavioral changes in the animals following administration.
Mandatory Visualizations
Caption: Simplified CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for the Characterization of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Biased Agonism of Three Different Cannabinoid Receptor Agonists in Mouse Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzet.com [alzet.com]
- 5. Cannabinoid CB1 Receptor Activation Mediates the Opposing Effects of Amphetamine on Impulsive Action and Impulsive Choice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-2050 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing O-2050, a high-affinity cannabinoid CB1 receptor silent antagonist, in various cell culture assays. This compound also exhibits partial agonist activity in inhibiting forskolin-induced cyclic AMP (cAMP) stimulation.[1] This document outlines its mechanism of action, key applications in cell-based assays, and comprehensive experimental procedures.
Introduction to this compound
This compound is a valuable research tool for investigating the cannabinoid system. It is characterized as a silent antagonist at the cannabinoid CB1 receptor, meaning it binds to the receptor with high affinity without initiating a signaling cascade, thereby blocking the action of agonists.[1][2] However, it also demonstrates partial agonism by inhibiting adenylyl cyclase activity in the presence of forskolin.[2] Its complex pharmacological profile makes it a subject of interest in studying the nuanced regulation of CB1 receptor signaling.[1][2][3]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1883545-42-3 |
| Molecular Formula | C23H31NO4S |
| Molecular Weight | 417.56 g/mol |
Mechanism of Action and Signaling Pathway
This compound primarily targets the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR). As a silent antagonist, it occupies the receptor binding site, preventing the binding and subsequent signaling of cannabinoid agonists like CP-55940.[2] The CB1 receptor is typically coupled to a Gi/o protein. Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
In specific assay conditions, particularly when adenylyl cyclase is stimulated by forskolin, this compound can act as a partial agonist, contributing to the inhibition of cAMP production.[2]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from published studies.
| Assay Type | Cell Line / Preparation | Parameter | Value | Reference |
| Receptor Binding Assay | Membranes from CHO cells expressing human CB1 receptor | Ki (CB1) | 2.5 nM | [4] |
| Receptor Binding Assay | Membranes from CHO cells expressing human CB2 receptor | Ki (CB2) | 0.2 nM | [4] |
| cAMP Accumulation Assay | CHO cells expressing CB1 receptor | EC50 (inhibition of forskolin-stimulated cAMP) | 40.4 nM | [2] |
| [³⁵S]GTPγS Binding Assay | Rat cerebellar membranes | Antagonism of CP-55940 | This compound antagonized the effects of CP-55940 | [2] |
Experimental Protocols
Cell Culture
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human cannabinoid CB1 receptor (CHO-CB1).
Growth Medium:
-
DMEM/F12 (1:1) medium
-
10% Fetal Bovine Serum (FBS)
-
100 U/mL Penicillin
-
100 µg/mL Streptomycin
-
Selection antibiotic (e.g., 400 µg/mL Geneticin - G418)
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO₂ in a humidified incubator
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA for detachment.
Forskolin-Induced cAMP Accumulation Assay
This assay is used to determine the partial agonist activity of this compound in inhibiting adenylyl cyclase.
Materials:
-
CHO-CB1 cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine) - a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well white or black microplates (depending on the assay kit)
Protocol:
-
Cell Seeding: Seed CHO-CB1 cells into 96-well plates at a density of 5,000-10,000 cells/well and culture overnight.
-
Pre-incubation:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing 0.5 mM IBMX to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
-
Forskolin Stimulation:
-
Prepare a stock solution of forskolin in DMSO and dilute it in assay buffer to the desired final concentration (e.g., 1 µM).
-
Add 25 µL of the forskolin solution to all wells except the basal control.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Perform a non-linear regression analysis to determine the EC50 value.
-
Cannabinoid Agonist (CP-55940) Antagonism Assay
This assay determines the ability of this compound to block the effects of a known CB1 receptor agonist, CP-55940.
Materials:
-
Same as for the cAMP accumulation assay, with the addition of CP-55940.
Protocol:
-
Cell Seeding and Pre-incubation: Follow steps 1 and 2 of the cAMP accumulation assay protocol.
-
Antagonist (this compound) Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist (CP-55940) and Forskolin Addition:
-
Prepare a solution containing a fixed concentration of CP-55940 (e.g., its EC80) and forskolin (e.g., 1 µM) in assay buffer.
-
Add 25 µL of this solution to the wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Follow step 6 of the cAMP accumulation assay protocol.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value of this compound for the antagonism of the CP-55940 effect.
-
Cell Viability/Cytotoxicity Assay
This assay is performed to assess whether this compound has any cytotoxic effects on the cells at the concentrations used in the functional assays.
Materials:
-
CHO-CB1 cells
-
Complete growth medium
-
This compound
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear or opaque microplates (depending on the assay kit)
Protocol:
-
Cell Seeding: Seed CHO-CB1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol of the chosen kit.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine if there is a cytotoxic effect.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in cAMP assay | Inconsistent cell numbers | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Incomplete cell lysis | Optimize lysis buffer incubation time and mixing. | |
| Phosphodiesterase activity | Ensure IBMX is added and at the correct concentration. | |
| No response to this compound in antagonism assay | This compound concentration too low | Use a wider range of concentrations. |
| Agonist (CP-55940) concentration too high | Use a lower concentration of the agonist (e.g., EC50). | |
| Unexpected cytotoxicity | High concentration of DMSO | Keep the final DMSO concentration below 0.5%. |
| Contamination | Practice good aseptic cell culture techniques. |
Safety Precautions
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
Dispose of all chemical and biohazardous waste according to institutional guidelines.
References
- 1. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: O-2050 for Blocking Cannabinoid Receptor 1 (CB1) Activation
Introduction
O-2050 is a synthetic cannabinoid ligand that serves as a valuable research tool for investigating the endocannabinoid system. It is a structural analog of Δ⁸-tetrahydrocannabinol (Δ⁸-THC) and is distinguished by its high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Primarily recognized for its role as a CB1 receptor antagonist, this compound is often classified as a putative neutral antagonist.[2][3] This characteristic distinguishes it from inverse agonists like rimonabant, as neutral antagonists block agonist-induced activity without suppressing the receptor's basal or constitutive activity.[4] However, some studies suggest this compound may exhibit weak partial agonism in certain assays or enhance the effects of inverse agonists under specific conditions.[2][3] Its complex pharmacological profile, including its potent effects on the CB2 receptor, necessitates careful experimental design and interpretation.
These notes provide an overview of this compound's pharmacological properties and detailed protocols for its application in common in vitro and in vivo experimental models.
Data Presentation
The pharmacological characteristics of this compound have been quantified across various assays. The following tables summarize key binding and functional parameters.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand Type | Kᵢ (nM) | Source |
| Cannabinoid Receptor 1 (CB1) | Antagonist | 2.5 | [1] |
| Cannabinoid Receptor 2 (CB2) | Antagonist | 0.2 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the CB1 Receptor
| Assay Type | Parameter | Value | Description | Source |
| [³⁵S]GTPγS Binding | Efficacy (Agonism) | 11 ± 3% | This compound alone produced weak stimulation of G-protein binding compared to a full agonist. | [2] |
| [³⁵S]GTPγS Binding | Potency (Antagonism) | Kₑ = 22 ± 8 nM | This compound concentration-dependently inhibited G-protein binding stimulated by the agonist CP55,940. | [2] |
Kₑ (Equilibrium Dissociation Constant): The concentration of an antagonist that would occupy 50% of the receptors at equilibrium if no agonist were present. It is a measure of the antagonist's potency.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: Canonical CB1 receptor signaling pathways and the inhibitory action of this compound.
Caption: Workflow for characterizing the antagonist properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
techniques for dissolving and storing O-2050
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-2050 is a classical cannabinoid derivative that functions as a potent and selective antagonist for the CB1 receptor.[1][2] As a CB1 antagonist, this compound is a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes. These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | [1] |
| Molecular Formula | C₂₃H₃₁NO₄S | [1] |
| Molecular Weight | 417.57 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility (Qualitative) | Soluble in ethanol and DMSO | Manufacturer's Data |
Experimental Protocols
Protocol 1: Dissolution of this compound for in vitro and in vivo studies
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.18 mg of this compound (Molecular Weight = 417.57 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or vehicle compatible with the experimental system.
Note: The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: Storage and Stability of this compound
Proper storage is critical to maintain the integrity and activity of this compound.
Short-Term Storage (Solid):
-
Store the solid compound at 4°C for short periods (weeks).
-
Keep the container tightly sealed and protected from light and moisture.
Long-Term Storage (Solid):
-
For long-term storage, it is recommended to store the solid compound at -20°C.
-
Ensure the container is well-sealed to prevent degradation.
Stock Solution Storage:
-
Store stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) at -20°C for several months.
-
For longer-term storage (up to a year or more), it is advisable to store stock solutions at -80°C.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Stability Considerations:
-
Light Sensitivity: Protect both solid this compound and its solutions from direct light to prevent photodegradation. Use amber vials or wrap containers in foil.
-
Temperature: Avoid exposing this compound solutions to high temperatures for extended periods.
-
pH: The stability of this compound in aqueous solutions may be pH-dependent. It is recommended to prepare fresh dilutions in physiological buffers immediately before use.
Data Presentation
Table 1: Solubility and Storage Summary for this compound
| Parameter | Details | Notes |
| Solubility in Ethanol | Soluble | Quantitative data not readily available. |
| Solubility in DMSO | Soluble | Quantitative data not readily available. |
| Aqueous Solubility | Poorly soluble | Requires organic co-solvents for aqueous buffers. |
| Recommended Solvents for Stock Solutions | DMSO, Ethanol | Choose a solvent compatible with the experimental model. |
| Solid Form Storage (Short-Term) | 4°C | Keep dry and protected from light. |
| Solid Form Storage (Long-Term) | -20°C | Ensure container is tightly sealed. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |
| Stability | Light-sensitive | Protect from light. Avoid high temperatures. |
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound is the antagonism of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, initiates a signaling cascade that modulates neurotransmitter release and other cellular processes.[3][4] this compound blocks these downstream effects by preventing agonist binding to the CB1 receptor.
CB1 Receptor Signaling Pathway Antagonized by this compound
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for experimental use.
Workflow for Dissolving and Storing this compound
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for O-2050 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: O-2050 Dosage in Mouse Models
The following table summarizes the quantitative data on this compound dosage in mouse models based on available literature.
| Parameter | Mouse | Reference |
| Route of Administration | Intravenous (i.v.) | [1] |
| Dosage Range | Up to 30 mg/kg | [1] |
| Vehicle | Not explicitly stated in all studies, but this compound is soluble in ethanol and DMSO. A common vehicle for cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline. | [1] |
| Observed Effects | Stimulation of locomotor activity, decrease in food intake.[1] | [1] |
Note: The lack of specific dosage information for rats in the reviewed literature necessitates careful dose-escalation studies in this species.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intravenous administration in mice.
Materials:
-
This compound
-
Ethanol (100%)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Based on its solubility, this compound can be dissolved in ethanol or DMSO.[1]
-
For an ethanol-based vehicle:
-
Weigh the desired amount of this compound.
-
Dissolve this compound in a small volume of 100% ethanol. For example, for a 1 mg/ml final concentration, dissolve 10 mg of this compound in 1 ml of ethanol.
-
For intravenous administration, this stock solution should be further diluted in a vehicle compatible with injection. A common vehicle for cannabinoids is a 1:1:18 mixture of ethanol:Emulphor:saline.
-
To prepare this vehicle, mix 1 part ethanol, 1 part Emulphor (or Tween 80), and 18 parts sterile saline.
-
Add the this compound/ethanol stock solution to the vehicle to achieve the final desired concentration. Vortex thoroughly to ensure a homogenous suspension.
-
-
For a DMSO-based vehicle:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Further dilute the stock solution in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
-
Ensure the final solution is at room temperature before administration.
Protocol 2: Intravenous (Tail Vein) Administration of this compound in Mice
Objective: To administer this compound to mice via the lateral tail vein.
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
27-30 gauge needles
-
1 ml syringes
-
Heat lamp or warming pad
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the tail veins, making them more visible and easier to access.
-
-
Restraint:
-
Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
-
Injection Site Preparation:
-
Gently clean the tail with 70% ethanol.
-
The lateral tail veins are located on either side of the tail.
-
-
Injection:
-
Load the syringe with the appropriate volume of the this compound solution. Ensure there are no air bubbles.
-
Hold the tail gently and introduce the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site.
-
The maximum bolus injection volume is typically 5 ml/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
Cannabinoid CB1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the cannabinoid CB1 receptor. This compound, as a ligand for this receptor, influences these downstream pathways.
Caption: Cannabinoid CB1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo this compound Study in Mice
This diagram outlines a typical workflow for conducting an in vivo experiment to assess the effects of this compound in a mouse model.
Caption: In Vivo this compound Study Workflow.
References
Troubleshooting & Optimization
O-2050 not showing expected antagonist activity
Technical Support Center: O-2050
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with this compound, specifically a lack of antagonist activity at the cannabinoid receptor 1 (CB1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound not showing the expected antagonist activity in my assay?
A1: A lack of antagonist activity can stem from several factors, from the compound itself to the experimental setup. Here are the primary areas to troubleshoot:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO and ethanol (up to 100 mM). Ensure it is fully dissolved before preparing final dilutions in aqueous assay buffers. Precipitated compound will not be active.
-
Storage: this compound should be stored at -80°C to ensure stability. Improper storage can lead to degradation.
-
Concentration: Verify the accuracy of your stock solution and final dilutions. A simple dilution error is a common source of problems.
-
-
Experimental Design:
-
Agonist Concentration: If the concentration of the CB1 agonist (e.g., CP-55,940, WIN 55,212-2) is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near its EC80 value to provide a sufficient window to observe antagonism.
-
Pre-incubation Time: Ensure that the cells or tissues are pre-incubated with this compound for a sufficient duration before adding the agonist. This allows this compound to occupy the CB1 receptors. A typical pre-incubation time is 15-30 minutes.
-
Assay Choice: The lack of effect might be specific to the chosen assay. This compound has shown clear antagonist activity in in vitro functional assays like [³⁵S]GTPγS binding and mouse vas deferens assays but has failed to block agonist effects in vivo.[1][2]
-
-
Biological System:
-
Receptor Expression: Confirm that your cell line or tissue preparation expresses a sufficient density of CB1 receptors. Low receptor expression can lead to a diminished signal and make it difficult to observe antagonism.
-
Endogenous Tone: Some cell systems have a high "endogenous tone," meaning they produce their own endocannabinoids which constitutively activate CB1 receptors.[3] In such systems, a neutral antagonist like this compound might appear to have little effect, whereas an inverse agonist (like Rimonabant) would reduce the basal activity.
-
Q2: My results suggest this compound is acting as an agonist. Is this possible?
A2: This is a critical observation and is supported by published data. While initially described as a neutral or "silent" antagonist, subsequent studies have shown that this compound can act as a partial agonist under certain conditions.[4][5] Specifically, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) signaling, which is a characteristic of CB1 agonism.[1] Therefore, depending on the signaling pathway being measured, this compound may exhibit agonist-like effects.
Q3: How do I differentiate between a neutral antagonist and an inverse agonist in my experiments?
A3: A neutral antagonist binds to the receptor but has zero intrinsic activity; it only blocks the effects of agonists. An inverse agonist binds to the same receptor but induces a pharmacological response opposite to that of an agonist.
-
To test for inverse agonism: Measure the basal (agonist-independent) activity of your system. An inverse agonist will decrease this basal activity. A neutral antagonist will have no effect on its own.[1]
-
Example: In a [³⁵S]GTPγS binding assay, a CB1 agonist will increase binding above baseline. An inverse agonist will decrease binding below baseline. A neutral antagonist will not change the baseline binding but will shift the concentration-response curve of an agonist to the right.[3]
Q4: What are the appropriate positive controls for my this compound experiment?
A4: Using the right controls is essential to validate your assay.
-
Agonist Control: Use a well-characterized, potent CB1 agonist like CP-55,940 or WIN 55,212-2 to confirm that your system responds to CB1 activation.
-
Antagonist Control: Use a well-known CB1 antagonist/inverse agonist like Rimonabant (SR141716A) or AM251 as a comparator for this compound's antagonist effects.
Quantitative Data Summary
The pharmacological profile of this compound can vary depending on the experimental system. Key quantitative parameters are summarized below.
| Parameter | Receptor | Reported Value (Ki) | Assay Type |
| Binding Affinity | Human CB1 | 2.5 nM | Radioligand Displacement |
| Binding Affinity | Human CB2 | 0.2 nM | Radioligand Displacement |
Table 1: Binding affinities of this compound for human cannabinoid receptors. Data sourced from MedchemExpress.[6]
| Parameter | Reported Effect | Assay Type |
| Functional Activity | Partial Agonist (EC₅₀ = 40.4 nM) | Forskolin-stimulated cAMP accumulation |
| Functional Activity | Antagonist | [³⁵S]GTPγS binding assay |
| Functional Activity | Antagonist | Mouse vas deferens assay |
| In Vivo Activity | No antagonism of agonist effects | Mouse behavioral assays (locomotion, antinociception) |
Table 2: Summary of this compound functional activity in various assays. Data sourced from multiple studies.[1][2][5]
Experimental Protocols
Protocol: CB1 Functional Antagonism via cAMP Assay
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to counteract an agonist-induced inhibition of cAMP production in cells expressing the human CB1 receptor (e.g., HEK293-hCB1 or CHO-hCB1).
Materials:
-
HEK293 or CHO cells stably expressing human CB1 receptors.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Pen-Strep, and appropriate selection antibiotic (e.g., G418).
-
Assay Buffer: Serum-free media or HBSS with 0.1% BSA.
-
Forskolin (adenylyl cyclase activator).
-
CP-55,940 (or another CB1 agonist).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the CB1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Also, prepare a 2x solution of the CB1 agonist (e.g., CP-55,940 at its EC80 concentration).
-
Antagonist Pre-incubation: Gently wash the cells with Assay Buffer. Add the 2x this compound dilutions to the appropriate wells. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add the 2x agonist solution to the wells already containing this compound. In parallel, include control wells with agonist alone (to measure inhibition) and vehicle alone (basal cAMP).
-
Forskolin Stimulation: Immediately add a solution of forskolin to all wells to stimulate cAMP production. A final concentration of 1-10 µM is typical.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: The antagonist effect is determined by the ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels. Data should be plotted as a concentration-response curve to calculate an IC₅₀ or Kₑ value for this compound.
Visualizations
Caption: Canonical CB1 receptor signaling pathway.
Caption: Troubleshooting workflow for this compound antagonist experiments.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist | RTI [rti.org]
- 3. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS 1883545-42-3 | O2050 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: O-2050 Solubility for In Vivo Applications
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of O-2050 for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide: this compound Formulation Issues
This guide addresses common problems encountered during the preparation of this compound solutions for in vivo experiments.
Issue 1: this compound fails to dissolve in aqueous buffer.
-
Root Cause: this compound is a lipophilic molecule with poor water solubility. Direct dissolution in aqueous solutions is generally not feasible.
-
Solution: A co-solvent system is necessary to initially dissolve this compound before further dilution.
-
Select an appropriate organic solvent: this compound is known to be soluble in 100% ethanol and 100% Dimethyl Sulfoxide (DMSO).[1]
-
Prepare a concentrated stock solution: Dissolve this compound in your chosen organic solvent at a high concentration (e.g., 10-100 mM).
-
Dilute into a suitable vehicle: Slowly add the stock solution to a vortexing aqueous vehicle, such as saline or a buffered solution containing a surfactant or lipid.
-
Issue 2: Precipitation occurs when diluting the this compound stock solution into an aqueous vehicle.
-
Root Cause: The rapid change in solvent polarity upon dilution can cause the poorly soluble this compound to crash out of solution.
-
Solutions:
-
Optimize the vehicle composition: Increase the percentage of co-solvents or surfactants in the final vehicle to enhance the solubility of this compound.
-
Slow down the dilution process: Add the stock solution dropwise to the vortexing vehicle to allow for more gradual mixing.
-
Use a pre-warmed vehicle: Gently warming the aqueous vehicle (e.g., to 37°C) can sometimes improve solubility. Ensure the final formulation is cooled to the appropriate temperature before administration.
-
Consider a lipid-based formulation: For challenging compounds, formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion can significantly improve its stability in aqueous environments.
-
Issue 3: The final formulation is cloudy or shows visible particulates.
-
Root Cause: This indicates that this compound is not fully solubilized or has precipitated out of solution.
-
Solutions:
-
Sonication: Use a bath or probe sonicator to help break down any aggregates and improve dispersion.
-
Filtration: For intravenous administration, it is critical to filter the final formulation through a 0.22 µm syringe filter to remove any particulates that could cause emboli. If significant material is lost on the filter, the formulation needs to be optimized further.
-
Re-evaluate the formulation: It may be necessary to try a different co-solvent, surfactant, or a more complex formulation strategy like a nanoemulsion.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is soluble to 100 mM in ethanol and 100 mM in DMSO.[1] Its aqueous solubility is very low, necessitating the use of co-solvents or specialized formulations for in vivo applications.
Q2: What is a suitable vehicle for intravenous (IV) administration of this compound in mice?
A2: A common vehicle for poorly soluble compounds in preclinical studies is a mixture of a co-solvent, a surfactant, and an aqueous carrier. A typical formulation might consist of DMSO, a non-ionic surfactant like Tween® 80 or Cremophor® EL, and saline. The final concentration of DMSO should be kept as low as possible (ideally under 10% v/v) to minimize toxicity. For any new formulation, it is crucial to run a vehicle toxicity study in a small cohort of animals.
Q3: How can I improve the stability of my this compound formulation?
A3: To improve stability and prevent precipitation, consider the following:
-
Optimize the co-solvent/surfactant ratio: A systematic approach to varying the concentrations of these components can help identify the most stable formulation.
-
Use of cyclodextrins: These can encapsulate the drug molecule, increasing its aqueous solubility and stability.
-
Lipid-based formulations: Emulsions and nanoemulsions can provide a stable environment for lipophilic drugs.
-
pH adjustment: Although less common for neutral compounds, ensuring the pH of your vehicle is optimal for the compound's stability can be beneficial.
Q4: Are there any alternatives to IV injection for this compound?
A4: While IV administration provides rapid and complete bioavailability, other routes may be considered depending on the experimental goals. For subcutaneous or intraperitoneal injections, oil-based vehicles (e.g., sesame oil) can be used to create a depot from which the drug is slowly released. Oral administration would likely require a sophisticated formulation, such as a self-nanoemulsifying drug delivery system (SNEDDS), to overcome poor aqueous solubility and potential first-pass metabolism.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 417.56 g/mol | [1] |
| Formula | C₂₃H₃₁NO₄S | [1] |
| Solubility in Ethanol | Soluble to 100 mM | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Aqueous Solubility | Very low (quantitative data not readily available in public literature) | N/A |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Intravenous Injection
This protocol provides a general method for preparing a co-solvent-based formulation of this compound suitable for IV administration in rodents. Note: This is a starting point, and optimization may be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the organic stock solution:
-
In a sterile vial, weigh the required amount of this compound.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, to achieve a final concentration of 1 mg/mL in a vehicle containing 10% DMSO, you would prepare a 10 mg/mL stock solution in 100% DMSO.
-
-
Prepare the vehicle:
-
In a separate sterile vial, mix the desired ratio of surfactant and saline. A common starting point is a 1:1 ratio of Kolliphor® EL to saline. For a final formulation with 10% Kolliphor® EL, you would mix equal volumes of Kolliphor® EL and saline.
-
-
Combine the stock solution and vehicle:
-
While vigorously vortexing the vehicle solution, slowly add the this compound stock solution dropwise.
-
For a final formulation of 10% DMSO, 10% Kolliphor® EL, and 80% saline, you would add 1 part this compound/DMSO stock to 1 part Kolliphor® EL and 8 parts saline. A common final vehicle composition is 10% DMSO, 10% Tween® 80, and 80% saline.
-
-
Final Preparation:
-
Vortex the final solution for an additional 2-3 minutes to ensure homogeneity.
-
Visually inspect the solution for any precipitation or cloudiness.
-
Draw the solution into a sterile syringe through a 0.22 µm filter.
-
The formulation is now ready for administration.
-
Protocol 2: Workflow for Optimizing this compound Solubility
This workflow outlines a systematic approach to developing a suitable formulation for this compound.
References
O-2050 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the off-target effects of O-2050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic cannabinoid analogue. It was initially investigated as a potential neutral antagonist for the cannabinoid receptor 1 (CB1). However, subsequent studies have revealed a more complex pharmacological profile.[1] Its primary targets are the cannabinoid receptors CB1 and CB2.
Q2: What are the known off-target effects of this compound?
The primary "off-target" effect of this compound, when considering CB1 as the intended target, is its high affinity for the cannabinoid receptor 2 (CB2).[1] In fact, this compound exhibits a higher affinity for the CB2 receptor than the CB1 receptor. Additionally, like other synthetic cannabinoids, there is a potential for this compound to interact with other G protein-coupled receptors (GPCRs) at higher concentrations. While a broad screening panel for this compound is not publicly available, studies on other synthetic cannabinoids have shown interactions with receptors such as chemokine, oxytocin, and histamine receptors.[2]
Q3: Is this compound an agonist or an antagonist?
This compound exhibits a mixed agonist/antagonist profile depending on the experimental system. In some in vitro assays, such as the mouse vas deferens assay, it acts as an antagonist of cannabinoid agonists.[1] However, in other assays, like the mouse drug discrimination procedure and cyclic AMP (cAMP) signaling assays, it shows partial agonist effects.[1] This context-dependent activity is a critical factor to consider in experimental design.
Q4: How can I control for the off-target effects of this compound on the CB2 receptor?
To control for the effects of this compound on the CB2 receptor, it is recommended to use a selective CB2 receptor antagonist in your experiments. This will help to isolate the effects mediated by the CB1 receptor. Additionally, using cell lines that express only the CB1 receptor and not the CB2 receptor can be a valuable tool.
Q5: What are the potential broader off-target effects I should be aware of?
While specific data for this compound is limited, researchers should be aware of the potential for interactions with other GPCRs, especially at high concentrations. To mitigate this, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls, such as testing the effects of this compound in cell lines that lack the target receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the human cannabinoid receptors CB1 and CB2. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | hCB1 | 2.5 | [1] |
| This compound | hCB2 | 0.2 | [1] |
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects Observed
Symptoms:
-
In an experiment designed to test the antagonist properties of this compound, you observe effects similar to those of a known cannabinoid agonist (e.g., decreased adenylyl cyclase activity, activation of MAP kinase pathways).
Possible Causes:
-
Partial Agonism: this compound has demonstrated partial agonist activity in certain assays.[1]
-
Off-Target Activation: At higher concentrations, this compound might be activating other receptors that lead to similar downstream signaling events.
Solutions:
-
Conduct a functional assay to determine the intrinsic activity of this compound in your specific experimental system. A [35S]GTPγS binding assay or a cAMP assay are recommended.
-
Use a lower concentration of this compound. Titrate the concentration to find the optimal range where it acts as an antagonist without significant agonist activity.
-
Include a control with a pure antagonist. Compare the effects of this compound to a well-characterized neutral antagonist to differentiate between antagonism and partial agonism.
Issue 2: Inconsistent Results Across Different Cell Lines or Tissues
Symptoms:
-
The observed effect of this compound varies significantly when using different cell lines or tissue preparations.
Possible Causes:
-
Differential Receptor Expression: The relative expression levels of CB1 and CB2 receptors can vary between cell types, leading to different overall responses.
-
Presence of Other Off-Target Receptors: Different cell lines may express unique combinations of other GPCRs that could be affected by this compound.
Solutions:
-
Characterize the cannabinoid receptor expression profile of your experimental system. Use techniques like qPCR or western blotting to determine the relative levels of CB1 and CB2 receptors.
-
Use engineered cell lines. Employ cell lines that selectively express the receptor of interest (CB1 or CB2) to isolate the on-target effects.
-
Perform control experiments in receptor-null cell lines. This will help to identify any effects that are independent of the primary targets.
Experimental Protocols
[35S]GTPγS Binding Assay to Determine Agonist/Antagonist Activity
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Test compounds (this compound, known agonist, known antagonist).
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound (this compound).
-
Agonist Mode: To determine agonist activity, add [35S]GTPγS and incubate.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the membranes with this compound before adding a known agonist and [35S]GTPγS.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the data as a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of Gαi-coupled receptors like CB1 and CB2.
Materials:
-
Whole cells expressing the cannabinoid receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound, known agonist, known antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
Methodology:
-
Cell Plating: Plate cells in a 96-well plate and allow them to attach.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and a known agonist (in antagonist mode).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonist activity. The ability of this compound to block the effect of a known agonist indicates antagonist activity.
Visualizations
Caption: this compound signaling pathway and off-target interaction.
Caption: Troubleshooting workflow for unexpected agonist effects.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-2050 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of O-2050 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a classical cannabinoid derivative that primarily functions as a high-affinity antagonist for the CB1 receptor.[1] However, it's important to note that some studies have reported it to exhibit partial agonist activity under certain experimental conditions, particularly in assays measuring cAMP levels.[2] It also shows high affinity for the CB2 receptor.[1]
Q2: What are the binding affinities (Ki) of this compound for cannabinoid receptors?
A2: this compound has a high affinity for both CB1 and CB2 receptors. The reported Ki values are approximately 2.5 nM for the human CB1 receptor and 0.2 nM for the human CB2 receptor.[1]
Q3: What is a good starting concentration for this compound in a cell-based assay?
A3: A good starting point for this compound in a cell-based assay depends on the specific assay and cell type. Based on its Ki value for the CB1 receptor (2.5 nM), a concentration range of 10-fold below and above this value is a reasonable starting point for optimization. Therefore, a concentration range of 0.1 nM to 100 nM is a good initial range to test. For antagonist activity, a concentration of 1 µM has been used to effectively antagonize CB1 receptor activation in a [35S]GTPγS binding assay.[3]
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: Besides its high affinity for CB1 and CB2 receptors, the broader off-target profile of this compound is not extensively documented in publicly available literature. As with any small molecule inhibitor, it is possible that this compound may interact with other cellular targets, particularly at higher concentrations.[4][5] It is recommended to perform appropriate control experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: No or Low Antagonist Activity Observed
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too low. | Increase the concentration of this compound. A titration from 1 nM up to 10 µM is recommended to determine the optimal inhibitory concentration. |
| Agonist concentration is too high. | If you are co-incubating with a CB1 agonist, ensure its concentration is not saturating the receptors. An agonist concentration around its EC50 or EC80 is often optimal for observing competitive antagonism.[6] |
| Incubation time is insufficient. | Increase the pre-incubation time with this compound before adding the agonist to allow for receptor binding. A pre-incubation of 30-60 minutes is a good starting point. |
| Cell health is poor. | Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a reduced response to stimuli. |
| Receptor expression is low. | Confirm the expression of the CB1 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. |
Issue 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | High concentrations can lead to off-target effects or direct interference with the assay readout.[7] Perform a dose-response curve to identify a concentration that gives a specific effect without high background. |
| Compound precipitation. | This compound, like many small molecules, may precipitate at high concentrations in aqueous solutions. Visually inspect your wells for any precipitate. If observed, lower the concentration or try a different solvent for the final dilution. |
| Assay interference. | The compound may directly interfere with the assay components (e.g., fluorescence quenching or enhancement). Run a control with the compound in the absence of cells to check for direct assay interference. |
| Contamination. | Mycoplasma or other microbial contamination can affect cell signaling and assay results. Regularly test your cell cultures for contamination. |
Issue 3: Observing Agonist-like Effects
| Possible Cause | Troubleshooting Steps |
| Partial Agonist Activity. | This compound has been reported to have partial agonist activity in some assays, such as inhibiting forskolin-stimulated cAMP production.[2] This is an intrinsic property of the compound. |
| Assay Conditions. | The observed effect may be dependent on the specific signaling pathway being investigated and the cellular context. Consider using an alternative assay to confirm the observed activity. |
| Off-target Agonist Effect. | At higher concentrations, this compound might be acting as an agonist at another receptor present in your cells. Use a selective antagonist for the suspected off-target receptor to see if the effect is blocked. |
Experimental Protocols
Protocol 1: Determining the Optimal Antagonist Concentration of this compound in a cAMP Assay
This protocol is designed to determine the IC50 of this compound in inhibiting the effect of a known CB1 agonist on cAMP levels.
Materials:
-
Cells expressing the CB1 receptor
-
This compound
-
A known CB1 receptor agonist (e.g., CP 55,940)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit
-
Cell culture medium and supplements
-
96-well plates
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the CB1 agonist (e.g., CP 55,940) in DMSO (e.g., 1 mM).
-
Prepare a stock solution of forskolin in DMSO (e.g., 10 mM).
-
-
This compound Titration:
-
On the day of the assay, prepare serial dilutions of this compound in serum-free medium or assay buffer. A typical concentration range to test would be from 10 µM down to 0.1 nM in half-log dilutions.
-
Also, prepare a "vehicle control" with the same final concentration of DMSO as the highest this compound concentration.
-
-
Agonist and Forskolin Preparation:
-
Prepare a solution of the CB1 agonist at a concentration that gives a submaximal response (e.g., its EC80, which for CP 55,940 is approximately 16 nM).[6]
-
Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production (e.g., 1-10 µM).
-
-
Assay Protocol:
-
Wash the cells once with warm PBS.
-
Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C.
-
Add the CB1 agonist to all wells except the "forskolin only" and "basal" controls.
-
Add forskolin to all wells except the "basal" control.
-
Incubate for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Data Presentation:
| Parameter | Description | Example Value |
| This compound Concentration Range | The range of this compound concentrations tested. | 0.1 nM - 10 µM |
| Agonist (CP 55,940) Concentration | Fixed concentration of the CB1 agonist used. | 16 nM (EC80) |
| Forskolin Concentration | Fixed concentration of forskolin used. | 10 µM |
| Incubation Time (this compound) | Pre-incubation time with this compound. | 30 minutes |
| Incubation Time (Agonist + Forskolin) | Incubation time after adding agonist and forskolin. | 15 minutes |
| IC50 of this compound | The concentration of this compound that inhibits 50% of the agonist-induced effect. | To be determined |
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cell culture medium and supplements
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended for the initial assessment (e.g., 100 µM down to 1 nM).
-
Include a "vehicle control" with the highest concentration of DMSO used.
-
Replace the medium in the wells with the medium containing the this compound dilutions.
-
-
Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and fit the data to determine the CC50 value.
-
Data Presentation:
| Parameter | Description | Example Value |
| This compound Concentration Range | The range of this compound concentrations tested. | 1 nM - 100 µM |
| Incubation Time | Duration of cell exposure to this compound. | 48 hours |
| CC50 of this compound | The concentration of this compound that reduces cell viability by 50%. | To be determined |
Visualizations
Caption: this compound as a CB1 Receptor Antagonist in the cAMP Signaling Pathway.
Caption: A logical workflow for optimizing this compound antagonist concentration.
Caption: A troubleshooting decision tree for low this compound antagonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
troubleshooting O-2050 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-2050. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid cytotoxicity.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: It is recommended to store stock solutions of this compound at -80°C. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit of this compound is exceeded in your buffer or if the compound is degrading. Try the following:
-
Gently warm the solution to see if the precipitate redissolves.
-
Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.
-
Prepare a fresh stock solution and dilute it to the final concentration immediately before use.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be related to solution stability?
A4: Yes, inconsistent results can be a sign of compound degradation. This compound, like many small molecules, can be sensitive to factors such as pH, temperature, and light. It is advisable to prepare fresh dilutions for each experiment and to perform stability tests under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in solution.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, keeping it within the tolerance of your assay. - Use a carrier protein like bovine serum albumin (BSA) at 0.1% in the buffer to improve solubility.[1] - Prepare dilutions from a high-concentration stock immediately before use. |
| Loss of compound activity over time | Degradation of this compound in the experimental medium. | - Prepare fresh solutions for each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Conduct a forced degradation study (see protocol below) to understand the stability of this compound under your specific conditions (pH, temperature). |
| Discoloration of the solution | Potential chemical degradation or oxidation. | - Protect the solution from light by using amber vials or covering the container with aluminum foil. - Degas your solvents to remove dissolved oxygen. - Investigate the degradation products using analytical techniques like HPLC-MS. |
| Inconsistent potency (EC50/IC50 values) | Variability in compound concentration due to instability or adsorption to plasticware. | - Use low-adhesion microplates and pipette tips. - Include a standard or reference compound in each assay to normalize the results. - Verify the concentration of your stock solution periodically using a validated analytical method. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[2][3] This is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound and to determine its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24 hours.
-
Photostability: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for cannabinoid-like molecules.[4][5]
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
If using an HPLC-MS system, determine the mass-to-charge ratio of the degradation products to help in their identification.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study of this compound to illustrate expected outcomes.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 24 | 75 | 15 | 5 |
| 0.1 M NaOH, 60°C | 24 | 85 | 10 | 2 |
| 3% H₂O₂, RT | 24 | 60 | 25 | 8 |
| 80°C | 24 | 90 | 5 | 1 |
| Photostability | 24 | 88 | 7 | 3 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
unexpected agonist activity of O-2050 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing O-2050 in their experiments. This compound exhibits a complex pharmacological profile, acting as a cannabinoid CB1 receptor antagonist in vitro but demonstrating unexpected agonist activity in vivo. This guide will help you navigate its unique properties and potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound a CB1 receptor antagonist or agonist?
A1: this compound displays a dual personality. In in vitro assays, such as [³⁵S]GTPγS binding and mouse vas deferens assays, it acts as a neutral antagonist, blocking the effects of cannabinoid agonists without exhibiting intrinsic activity.[1] However, in in vivo studies, it shows partial agonist effects, such as stimulating locomotor activity and substituting for Δ⁹-tetrahydrocannabinol (THC) in drug discrimination studies.[1][2] It does not, however, produce the full spectrum of cannabinoid agonist effects like hypomobility, antinociception, and hypothermia.[1][2]
Q2: Why am I observing stimulatory effects on locomotor activity with this compound instead of the expected antagonist effects?
A2: The stimulation of locomotor activity is a known in vivo effect of this compound and is inconsistent with the profile of a classic cannabinoid antagonist like rimonabant.[1][2] This paradoxical effect is part of its complex pharmacological profile and is thought to be a manifestation of its partial agonist activity at the CB1 receptor under certain in vivo conditions.
Q3: this compound is not blocking the effects of a known CB1 agonist in my in vivo experiment. Is my compound degraded?
A3: It is unlikely that your compound has degraded, as this is a documented characteristic of this compound. Unlike typical CB1 antagonists such as rimonabant, this compound does not effectively block the in vivo effects of cannabinoid agonists, even when administered directly into the brain (i.c.v.).[1][2] This is a key distinction in its pharmacological profile.
Q4: Does this compound have affinity for other receptors besides CB1?
A4: Yes, this compound exhibits high affinity for both cannabinoid CB1 and CB2 receptors.[1][2][3] This lack of selectivity is an important consideration when interpreting experimental results, as effects could be mediated by either receptor. Additionally, some cannabinoids have been shown to interact with the G protein-coupled receptor GPR55, though the specific interactions of this compound with GPR55 are not as well characterized.[4][5][6]
Q5: Can this compound be used to study the effects of CB1 receptor inverse agonism?
A5: this compound is not an inverse agonist. In vitro studies have shown that, unlike rimonabant, it does not enhance electrically-evoked contractions of the vas deferens, suggesting it lacks inverse agonist properties.[1] In fact, one study suggests that this compound may even increase the inverse agonistic effect of other compounds like rimonabant.[7] Therefore, it is not a suitable tool for directly studying CB1 inverse agonism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Agonist Effects In Vivo (e.g., increased locomotion, THC-like discriminative stimulus) | This is the inherent pharmacological nature of this compound. It acts as a partial agonist in vivo.[1][2] | Re-evaluate your experimental design to account for this partial agonism. Consider using a different, well-characterized neutral antagonist if pure antagonism is required. |
| Failure to Antagonize In Vivo Effects of a CB1 Agonist | This is a known limitation of this compound. It does not effectively block cannabinoid agonists in vivo.[1][2] | For in vivo antagonism studies, select a different antagonist, such as rimonabant, being mindful of its inverse agonist properties. |
| Difficulty Differentiating CB1 vs. CB2 Receptor-Mediated Effects | This compound has high affinity for both CB1 and CB2 receptors.[1][3] | Use selective antagonists for CB1 and CB2 in conjunction with this compound to dissect the receptor-specific effects. |
| Results Differ from In Vitro Findings | This compound exhibits a significant discrepancy between its in vitro antagonist and in vivo partial agonist profiles.[1][8] | Carefully consider the limitations of translating in vitro data to in vivo systems with this compound. Design experiments to characterize its specific in vivo effects rather than assuming a purely antagonistic role. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki)
| Compound | CB1 (nM) | CB2 (nM) | Reference |
| This compound | 2.5 | 0.2 | [3] |
| Rimonabant | ~0.25 (approx. 10x more potent than this compound) | - | [7] |
Table 2: In Vivo Effects of this compound in Mice
| Test | Dose Range (mg/kg, i.p.) | Observation | Reference |
| Locomotor Activity | 10, 30 | Significant stimulation | [1][3] |
| Food Intake | 1, 3, 10, 30 | Significant and dose-dependent decrease | [1][3] |
| Antinociception (Tail-flick & Hot Plate) | Up to 30 | Inactive | [1] |
| Hypothermia | Up to 30 | Inactive | [1] |
| Drug Discrimination (vs. Δ⁹-THC) | 10-30 | Full, dose-dependent substitution | [1][2] |
Experimental Protocols
Protocol 1: Assessment of In Vivo Locomotor Activity
-
Animals: Male C57BL/6J mice (6-8 weeks old) are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.[9]
-
Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment. They are then placed in the locomotor activity chambers (e.g., transparent polycarbonate cages with infrared beams) for a 30-minute habituation period.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline). Mice are administered this compound (1, 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately following injection, locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Data is typically analyzed using a one-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control group.
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Brain tissue (e.g., whole brain or specific regions from mice or rats) is homogenized in a buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in TME buffer. The final membrane preparation is stored at -80°C.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.
-
Incubation: Membranes (e.g., 10-20 µg protein) are incubated with GDP (e.g., 30 µM), [³⁵S]GTPγS (e.g., 0.05-0.1 nM), and varying concentrations of this compound in the presence or absence of a CB1 agonist (e.g., CP55,940).
-
Termination and Filtration: The reaction is incubated at 30°C for 60-90 minutes and then terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counting: The filters are washed with ice-cold buffer, and the bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values for agonist stimulation and IC₅₀ values for antagonist inhibition.
Visualizations
Caption: Troubleshooting logic for this compound's dual activity.
Caption: this compound's interaction with the CB1 receptor pathway.
Caption: Workflow for assessing this compound's effect on locomotion.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The putative cannabinoid receptor GPR55 affects osteoclast function in vitro and bone mass in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55: a new promising target for metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Protocol for development and temporal in vivo imaging of RVO mouse models [protocols.io]
Technical Support Center: O-2050 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results in experiments involving O-2050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel investigational compound currently under evaluation for its therapeutic potential. Its primary mechanism of action is the inhibition of the pro-inflammatory signaling pathway mediated by the Zeta receptor, a key regulator of cytokine production. Upon binding to the Zeta receptor, this compound is believed to disrupt the downstream phosphorylation cascade, leading to a reduction in the expression of inflammatory mediators.
Q2: What are the most common sources of variability in this compound in vitro assays?
A2: Variability in this compound assays can arise from multiple biological and technical factors.[1] Biological sources often include donor-to-donor differences in primary cell responses and the general health and viability of the cells used.[1] Technical variability can be introduced through inconsistencies in cell handling, variations in reagent quality, fluctuating incubation times, and differences in data analysis approaches.[1]
Q3: How can I minimize variability between different experimental runs?
A3: To reduce inter-experimental variability, it is critical to standardize your protocols and maintain consistent cell culture conditions.[1] This includes using cells at a consistent passage number, ensuring a uniform cell density, and keeping the time between cell passaging and the start of the experiment the same for every run.[1] A highly effective strategy is to use a large, cryopreserved batch of validated cells, which can significantly decrease variability.[1][2]
Q4: What are the essential controls to include in an this compound experiment?
A4: To ensure data quality and interpretability, every this compound experiment should include a set of standard controls. These are a negative or vehicle control (e.g., DMSO, the solvent for this compound), a positive control (a compound with a known inhibitory effect on the Zeta pathway), and untreated cells to establish a baseline. Including these controls allows for the proper assessment of this compound's activity and helps in troubleshooting any unexpected results.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your this compound experiments.
Issue 1: High Variability Between Replicate Wells
High variability among replicate wells is a frequent challenge that can often be traced back to inconsistencies in the experimental procedure.[3]
Potential Causes and Solutions
| Cause | Solution |
| Uneven Cell Seeding | Inconsistent cell numbers are a primary driver of variability.[3] Thoroughly mix your cell suspension before and during plating to ensure a homogenous distribution. |
| Edge Effects | Wells on the perimeter of microplates are prone to evaporation, which can alter media concentrations and impact cell growth.[3][4] It is advisable to either avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[3] |
| Pipetting Inaccuracies | Small errors in pipetting volumes of cells, this compound, or assay reagents can introduce significant variability.[3] Ensure your pipettes are regularly calibrated and employ consistent pipetting techniques.[3][5] |
| Inconsistent Incubation Times | For endpoint assays, it is crucial that the incubation period with detection reagents is uniform across all plates.[3] |
Issue 2: Inconsistent this compound Potency (IC50 Values)
Fluctuations in the measured potency of this compound across experiments can obscure the true efficacy of the compound.
Potential Causes and Solutions
| Cause | Solution |
| Cell Passage Number | As cells are cultured over time, their characteristics can change, a phenomenon known as phenotypic drift.[2] This can alter their responsiveness to this compound. To mitigate this, use cells with a consistent and low passage number.[2] |
| Reagent Stability | The stability of this compound and other critical reagents can impact results. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of all reagents.[6] |
| Batch Effects | Non-biological factors such as different lots of reagents, different experimenters, or even the time of day can introduce systematic variation known as batch effects.[7] Whenever possible, design experiments to minimize these by using the same batch of reagents and having the same person perform the experiment. |
| Cell Health | The health of your cells is paramount. Ensure high cell viability (>95%) before initiating the assay, as stressed or dying cells can respond non-specifically.[1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Standard this compound Cell-Based Assay Workflow
This workflow outlines the key steps for a typical in vitro experiment to assess the efficacy of this compound.
Troubleshooting Logic for High Variability
This diagram provides a logical approach to diagnosing the source of high variability in your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Strategies to minimize variability and bias associated with manual pipetting in ligand binding assays to assure data quality of protein therapeutic quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Batch effect - Wikipedia [en.wikipedia.org]
O-2050 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of O-2050, a classical cannabinoid derivative and CB1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a classical cannabinoid derivative that functions as a silent antagonist for the CB1 receptor. Unlike some other cannabinoid antagonists, it is noted for not exhibiting inverse agonist activity at higher doses, making it a valuable tool in cannabinoid research.
Q2: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -80°C.
Q3: In which solvents is this compound soluble?
This compound is soluble in ethanol and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound in solution?
Specific pH stability data for this compound is not available. However, studies on other cannabinoids provide some general guidance. For instance, cannabidiol (CBD) is unstable in acidic conditions and extremely unstable under alkaline conditions, with an optimal stability range between pH 4 and 6.[2] In contrast, Δ9-tetrahydrocannabinol (Δ9-THC) is more stable over a broader pH range of 4 to 12.[2] Given the structural similarities, it is prudent to assume that the stability of this compound in aqueous solutions is pH-dependent. It is recommended to prepare acidic or basic solutions fresh and to store any stock solutions in a neutral, buffered solvent if possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure this compound has been consistently stored at -80°C. 2. Fresh Solutions: Prepare fresh working solutions from a solid stock for each experiment. 3. Light Protection: Protect all solutions from light during preparation, storage, and the experiment itself.[1] 4. pH Control: If working in aqueous buffers, ensure the pH is within a stable range, ideally neutral to slightly acidic, and that the buffer is compatible with this compound. |
| Precipitation of this compound in aqueous solutions | Poor solubility in the chosen aqueous buffer. | 1. Initial Dissolution: Ensure this compound is first fully dissolved in an appropriate organic solvent (e.g., DMSO or ethanol) before further dilution in an aqueous buffer. 2. Solvent Concentration: Minimize the final concentration of the organic solvent in your aqueous solution to avoid solvent effects on your experiment, but ensure it is sufficient to maintain solubility. 3. Sonication: Gentle sonication may help in dissolving the compound. |
| Loss of compound activity over the course of an experiment | Degradation of this compound under experimental conditions (e.g., elevated temperature, prolonged light exposure). | 1. Minimize Exposure: Reduce the duration of exposure to harsh conditions. 2. Temperature Control: If the experiment is lengthy, consider conducting it at a lower temperature if the protocol allows. 3. Control Samples: Include control samples to assess the stability of this compound under your specific experimental conditions over time. |
Quantitative Data Summary
Table 1: Physicochemical and Storage Information for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₃₁NO₄S | N/A |
| Molecular Weight | 417.56 g/mol | N/A |
| CAS Number | 1883545-42-3 | N/A |
| Recommended Storage | -80°C | N/A |
| Solubility | ≤ 100 mM in Ethanol ≤ 100 mM in DMSO | N/A |
Table 2: General Stability of Cannabinoids Under Stress Conditions (for guidance with this compound)
| Stress Condition | General Cannabinoid Stability | Potential Degradation Products (General) | Reference |
| Acidic (e.g., 0.1 M HCl) | Unstable | Isomerization (e.g., CBD to Δ⁹-THC and Δ⁸-THC) | [1][2][3] |
| Alkaline (e.g., 0.1 M NaOH) | Highly Unstable | Isomerization and other degradation products | [3][4] |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation | Oxidized derivatives (e.g., Δ⁹-THC to CBN) | [1][3] |
| Thermal | Generally stable at moderate temperatures for short periods. | Degradation rate increases with temperature. | [2][4] |
| Photolytic (UV/Visible light) | Unstable | Isomerization and oxidation products. | [1] |
Disclaimer: The data in Table 2 is based on studies of other cannabinoids and should be used as a general guide. Specific degradation studies for this compound are not publicly available.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber or light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for Cannabinoids (General Method)
This protocol is a general method for the analysis of cannabinoids and would require optimization and validation for this compound.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or another suitable buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used, for example, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run time to elute compounds with different polarities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV-Vis spectrum of this compound (a range of 210-400 nm is a good starting point for cannabinoids).
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10-100 µg/mL) using the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Forced Degradation Study (General Approach):
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a controlled light source (UV and/or visible light) for a specified duration.
-
At various time points, neutralize the acid/base treated samples and dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by the developed HPLC method to separate the parent compound from any degradation products.
-
Visualizations
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
O-2050 Technical Support Center: Addressing Poor Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of O-2050. As a lipophilic cannabinoid CB1 receptor silent antagonist, this compound is expected to have low aqueous solubility, which can lead to low and variable absorption after oral administration.
This guide offers strategies and detailed experimental protocols to enhance the oral bioavailability of this compound, enabling more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a high-affinity cannabinoid CB1 receptor silent antagonist.[1] It also demonstrates partial agonism by inhibiting forskolin-induced cyclic AMP stimulation. Its chemical formula is C23H31NO4S, with a molecular weight of 417.56 g/mol .[1] Due to its structural similarity to other cannabinoids, it is presumed to be highly lipophilic with low water solubility.
Q2: Why is the bioavailability of this compound expected to be poor?
A2: Like many cannabinoid-like molecules, this compound's anticipated high lipophilicity and low water solubility are the primary reasons for expecting poor oral bioavailability.[2] Poorly water-soluble drugs often exhibit slow and incomplete dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption. Additionally, cannabinoids can be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[2]
Q3: What are the common formulation strategies to improve the bioavailability of poorly water-soluble drugs like this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:
-
Lipid-based drug delivery systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption via the lymphatic pathway.
-
Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased water solubility and dissolution rate.[3]
-
Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[2]
-
Particle size reduction (nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.
Q4: Which formulation strategy is likely to be most effective for this compound?
A4: For highly lipophilic compounds like this compound, lipid-based formulations and cyclodextrin complexation are often the most effective and practical approaches for preclinical research.[2][3] The choice between these will depend on the specific experimental needs, required dose, and the physicochemical properties of this compound.
Troubleshooting Guide
Issue: Low and inconsistent plasma concentrations of this compound in in vivo studies.
Possible Cause 1: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Step 1: In Vitro Dissolution Testing.
-
Action: Perform an in vitro dissolution test on your current formulation. Compare the dissolution profile of this compound in a simple aqueous suspension versus in a bio-relevant medium (e.g., simulated gastric and intestinal fluids).
-
Expected Outcome: You will likely observe very low and slow dissolution from the aqueous suspension.
-
-
Troubleshooting Step 2: Formulation Enhancement.
-
Action: Reformulate this compound using a bioavailability-enhancing technique. For a lipophilic compound, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a good starting point. Alternatively, complexation with cyclodextrins can be explored.
-
Rationale: A SEDDS will form a fine emulsion in the gut, increasing the surface area for absorption and keeping the drug in a solubilized state. Cyclodextrins will increase the aqueous solubility of this compound, facilitating faster dissolution.[3]
-
Possible Cause 2: High first-pass metabolism.
-
Troubleshooting Step 1: In Vitro Metabolic Stability Assay.
-
Action: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the animal species used in your in vivo studies.
-
Expected Outcome: This will determine the intrinsic clearance of this compound and indicate if it is rapidly metabolized.
-
-
Troubleshooting Step 2: Route of Administration Comparison.
-
Action: If feasible, compare the plasma exposure of this compound after oral administration with that after intravenous (IV) administration.
-
Rationale: The ratio of the Area Under the Curve (AUC) from oral to IV administration will determine the absolute bioavailability and help to distinguish between poor absorption and high first-pass metabolism.
-
-
Troubleshooting Step 3: Utilize Formulation Strategies that Reduce First-Pass Metabolism.
-
Action: Employ lipid-based formulations.
-
Rationale: LBDDS can promote lymphatic transport of highly lipophilic drugs, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Data Presentation: Hypothetical Pharmacokinetic Data of this compound Formulations
The following table presents hypothetical data to illustrate the potential improvement in the oral bioavailability of this compound with different formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 120 | 100 (Reference) |
| SEDDS Formulation | 10 | 250 ± 50 | 1.5 | 1750 ± 300 | 500 |
| Cyclodextrin Complex | 10 | 180 ± 40 | 2.0 | 1200 ± 250 | 343 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare the SEDDS pre-concentrate by accurately weighing the oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
To test the self-emulsification properties, add 1 mL of the SEDDS pre-concentrate to 250 mL of water or simulated gastric fluid with gentle agitation. The formulation should rapidly form a clear or slightly bluish-white emulsion.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in a glass beaker with continuous stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
Protocol 3: In Vitro Dissolution Testing
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Methodology:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 RPM.
-
Add 900 mL of the dissolution medium to each vessel.
-
Introduce the this compound formulation (e.g., a capsule containing the SEDDS pre-concentrate or the cyclodextrin complex powder) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for addressing poor bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a lipid-based system.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Validation & Comparative
A Comparative Guide to O-2050 and Rimonabant as CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-2050 and rimonabant, two notable antagonists of the cannabinoid 1 (CB1) receptor. The information presented herein is curated from experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Introduction
The CB1 receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor primarily expressed in the central nervous system. Its role in regulating appetite, metabolism, and various neurological processes has made it a significant target for therapeutic intervention. Rimonabant, a first-generation CB1 antagonist, was initially developed as an anti-obesity medication but was later withdrawn from the market due to severe psychiatric side effects. This has spurred the development of a new generation of CB1 antagonists, such as this compound, with potentially different pharmacological properties. This guide will delve into a detailed comparison of these two compounds, focusing on their mechanism of action, binding affinities, functional activities, and in vivo effects.
Mechanism of Action: A Tale of Two Antagonists
The primary distinction between this compound and rimonabant lies in their mechanism of action at the CB1 receptor.
Rimonabant is classified as a CB1 receptor inverse agonist . This means that it not only blocks the receptor from being activated by agonists but also reduces the receptor's basal, or constitutive, activity.[1][2][3] This inverse agonism is thought to contribute to both its therapeutic effects and its adverse side-effect profile.[4]
This compound , in contrast, is characterized as a putative neutral CB1 receptor antagonist .[3][5] A neutral antagonist blocks the receptor from agonist activation without affecting its basal activity. However, it is important to note that some studies have suggested that this compound may exhibit partial agonist activity under specific experimental conditions.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and rimonabant from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) | Source |
| This compound | 2.5 | 0.2 | [6] |
| Rimonabant | ~2 | >1000 | [1][7] |
Table 2: In Vitro Functional Activity
| Assay | This compound | Rimonabant | Source |
| [³⁵S]GTPγS Binding | Neutral Antagonist (no effect on basal binding) | Inverse Agonist (decreases basal binding) | [4][5] |
| Mouse Vas Deferens Assay | Neutral Antagonist (no enhancement of contractions) | Inverse Agonist (enhances electrically-evoked contractions) | [1][8] |
Table 3: In Vivo Effects in Mice
| Effect | This compound | Rimonabant | Source |
| Food Intake | Decreased | Decreased | [1][3][9] |
| Locomotor Activity | Stimulated | Decreased at higher doses | [1][10] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound and rimonabant for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., CHO-CB1 cells) or from brain tissue (e.g., rat brain membranes).[11][12]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]SR141716A for CB1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or rimonabant).[5][13]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound and rimonabant at the CB1 receptor by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor or from brain tissue are used.[15][16]
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of GDP and varying concentrations of the test compound (this compound or rimonabant).
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding compared to basal levels indicates agonist activity, a decrease indicates inverse agonist activity, and no change in the presence of an agonist indicates antagonist activity.[17]
Mouse Vas Deferens Assay
Objective: To evaluate the functional effects of this compound and rimonabant on the neurally-mediated contractions of the mouse vas deferens, an established model for CB1 receptor function.[8][18]
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is subjected to electrical field stimulation to elicit contractions.
-
Drug Application: Increasing concentrations of the test compound (this compound or rimonabant) are added to the organ bath.
-
Measurement: The amplitude of the electrically-evoked contractions is recorded.
-
Data Analysis: Inhibition of contractions suggests agonist activity, while enhancement of contractions indicates inverse agonist activity. A neutral antagonist will not affect the contractions on its own but will block the inhibitory effect of a CB1 agonist.[18]
Visualizing the Pathways and Processes
Caption: Simplified CB1 receptor signaling pathway illustrating the distinct actions of an agonist, rimonabant (inverse agonist), and this compound (neutral antagonist).
Caption: General experimental workflow for the pharmacological characterization of this compound and rimonabant.
Conclusion
This compound and rimonabant represent two distinct classes of CB1 receptor antagonists. While both compounds demonstrate high affinity for the CB1 receptor and can reduce food intake, their differing mechanisms of action—neutral antagonism versus inverse agonism—lead to distinct pharmacological profiles, particularly concerning their effects on basal receptor activity and in vivo locomotor function. The complex in vivo profile of this compound, which includes some agonist-like effects, underscores the challenges in developing truly "neutral" CB1 antagonists.[1] A thorough understanding of these differences is crucial for the rational design and development of future CB1 receptor-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The bioassay of cannabinoids using the mouse isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the first Rimonabant analog-opioid peptide hybrid compound, as bivalent ligand for CB1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 15. realmofcaring.org [realmofcaring.org]
- 16. mdpi.com [mdpi.com]
- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of O-2050 and Other CB1 Receptor Blockers
For researchers and professionals in drug development, understanding the nuanced differences between various cannabinoid receptor 1 (CB1) blockers is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of the efficacy of O-2050, a putative neutral antagonist, with other well-established CB1 receptor blockers, namely the inverse agonists rimonabant and AM251. The information is supported by experimental data from in vitro and in vivo studies, presented in a clear and comparative format.
Data Presentation: Quantitative Comparison of CB1 Blockers
The following tables summarize the key quantitative data on the binding affinity and functional activity of this compound, rimonabant, and AM251 at the CB1 receptor. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
Table 1: Comparative Binding Affinity (Ki) at the CB1 Receptor
| Compound | Ki (nM) for CB1 Receptor | Species/Tissue Source | Radioligand Used | Citation(s) |
| This compound | 2.5 | Not Specified | Not Specified | [1] |
| ~10-fold less potent than rimonabant | Guinea pig cerebrocortical membranes | [3H]rimonabant | [2] | |
| Rimonabant | 1.8 - 18 | Human CB1Rs in HEK cells | Not Specified | [3] |
| 1.98 - 11.8 | Not Specified | Not Specified | [3] | |
| AM251 | 7.49 | Not Specified | Not Specified | [4] |
| 0.49 | Not Specified | Not Specified | [3] |
Table 2: Comparative Functional Activity (IC50/EC50) at the CB1 Receptor from [35S]GTPγS Assays
| Compound | Activity | IC50/EC50 (nM) | Assay Conditions | Citation(s) |
| This compound | Antagonist (no intrinsic activity) | Not specified | Antagonized agonist-stimulated [35S]GTPγS binding | [5] |
| Rimonabant | Inverse Agonist | Not specified | Inhibits basal [35S]GTPγS binding | [6] |
| AM251 | Inverse Agonist | 8 (IC50) | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor. This typically involves homogenization of the tissue in a buffer, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Incubation: A fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940 or [3H]SR141716A) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, rimonabant, or AM251) are added to compete with the radioligand for binding to the CB1 receptor.
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]
[35S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of G proteins coupled to a receptor, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 receptor are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound.
-
G Protein Activation: Agonist binding to the CB1 receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein. Antagonists will block this agonist-induced stimulation. Inverse agonists will decrease the basal level of [35S]GTPγS binding in the absence of an agonist.
-
Separation: The reaction is terminated, and the [35S]GTPγS-bound G proteins are separated from the unbound [35S]GTPγS, typically by filtration.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: For agonists, the data are plotted as the amount of [35S]GTPγS binding versus the concentration of the compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, the ability to inhibit agonist-stimulated binding is measured to determine the IC50. For inverse agonists, the decrease in basal binding is quantified.[9][10][11]
Mandatory Visualization
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor upon activation by an agonist and the points of intervention by antagonists and inverse agonists.
Caption: Simplified CB1 receptor signaling cascade and points of antagonist/inverse agonist action.
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.
Caption: Workflow for determining antagonist binding affinity (Ki) via radioligand binding.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound facilitates noradrenaline release and increases the CB1 receptor inverse agonistic effect of rimonabant in the guinea pig hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
O-2050: A Comparative Guide to a Putative Neutral CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-2050 with other well-characterized cannabinoid CB1 receptor antagonists, offering insights into its antagonist effects validated in various models. The information is intended to assist researchers in evaluating this compound for their studies and drug development programs.
Executive Summary
This compound is a classical cannabinoid derivative that acts as a high-affinity antagonist for the CB1 receptor and also exhibits high affinity for the CB2 receptor.[1] It is often referred to as a putative "neutral" antagonist, suggesting it may lack the inverse agonist activity observed with antagonists like rimonabant. This property could offer a therapeutic advantage by reducing the risk of adverse effects such as nausea and depression that have been associated with CB1 inverse agonism. However, the pharmacological profile of this compound is complex, with studies demonstrating clear antagonist effects in in vitro assays but also some unexpected agonist-like activity in vivo. This guide will delve into the experimental data validating its antagonist action, compare its performance with established CB1 antagonists, and provide detailed experimental protocols for key validation assays.
Comparative Data of CB1 Receptor Antagonists
The following table summarizes the quantitative data for this compound in comparison to the well-known CB1 receptor antagonists, rimonabant and AM251.
| Parameter | This compound | Rimonabant | AM251 |
| Binding Affinity (Ki) for CB1 Receptor | 2.5 nM[1] | ~1-5 nM | ~7.5 nM |
| Binding Affinity (Ki) for CB2 Receptor | 0.2 nM[1] | >1000 nM | ~300-600 nM |
| Functional Activity at CB1 Receptor | Putative Neutral Antagonist / Partial Agonist | Inverse Agonist | Inverse Agonist |
| In Vitro Antagonist Effect | Yes (e.g., in [35S]GTPγS and cAMP assays) | Yes | Yes |
| In Vivo Antagonist Effect | Inconsistent; some studies show a lack of antagonism against cannabinoid agonists | Yes | Yes |
| Effect on Food Intake | Decreases food intake[1] | Decreases food intake | Decreases food intake |
| Inverse Agonist Activity | Generally considered to lack inverse agonism in vitro, but some studies suggest it may enhance the inverse agonistic effect of other compounds.[2] | Yes | Yes |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound's antagonist effect are provided below.
[35S]GTPγS Binding Assay
This assay is a functional measure of G protein activation following receptor agonism. Antagonists are evaluated by their ability to block agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Agonist (e.g., CP55,940)
-
This compound and other test antagonists
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the CB1 receptor.
-
Reaction Mixture: In a microplate, combine the cell membranes, GDP, and varying concentrations of the antagonist (this compound or comparators).
-
Agonist Stimulation: Add a fixed concentration of the CB1 receptor agonist to stimulate G protein activation.
-
Radioligand Incubation: Initiate the binding reaction by adding [35S]GTPγS. Incubate at 30°C for 60-90 minutes.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [35S]GTPγS binding and calculate its potency (IC50).
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the intracellular concentration of cyclic AMP, a second messenger whose production is typically inhibited by the activation of Gi/o-coupled receptors like CB1. Antagonists are assessed by their ability to reverse agonist-induced inhibition of cAMP accumulation.
Materials:
-
Intact cells expressing the CB1 receptor
-
Forskolin (an adenylyl cyclase activator)
-
CB1 receptor agonist
-
This compound and other test antagonists
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Plate cells expressing the CB1 receptor in a multi-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the antagonist (this compound or comparators).
-
Agonist and Forskolin Treatment: Add the CB1 receptor agonist followed by forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells using the provided lysis buffer.
-
cAMP Quantification: Measure the intracellular cAMP levels in the cell lysates using a competitive ELISA-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of this compound to block the agonist's inhibitory effect on forskolin-stimulated cAMP accumulation and calculate its potency.
In Vivo Feeding Behavior Model (Mouse)
This model assesses the effect of this compound on food intake in mice, a common behavioral endpoint for evaluating CB1 receptor antagonists.
Materials:
-
Male C57BL/6 mice
-
This compound and vehicle control (e.g., a mixture of ethanol, Emulphor, and saline)
-
Standard chow
-
Metabolic cages for monitoring food intake
Procedure:
-
Acclimation: House mice individually in their home cages and acclimate them to handling and injection procedures for several days.
-
Baseline Measurement: Measure baseline food intake for 24 hours prior to the start of the experiment.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Food Intake Monitoring: Immediately after injection, return the mice to their cages with a pre-weighed amount of food. Monitor and record food intake at various time points (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Compare the food intake between the this compound-treated group and the vehicle-treated group to determine the effect of the compound on feeding behavior.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the CB1 receptor and the experimental workflow for validating antagonist effects.
Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Validating the Antagonist Effect of this compound.
References
A Comparative Analysis of O-2050 and AM251: Two Cannabinoid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of O-2050 and AM251, two widely studied ligands targeting the cannabinoid receptors. This document aims to be an objective resource, presenting experimental data to delineate the pharmacological profiles of these compounds, thereby aiding researchers in selecting the appropriate tool for their studies.
Introduction
This compound and AM251 are synthetic ligands used in cannabinoid research, both interacting with the CB1 and CB2 receptors, key components of the endocannabinoid system. While both were initially investigated as CB1 receptor antagonists, their pharmacological properties diverge significantly. AM251 is a well-characterized selective CB1 receptor antagonist with inverse agonist properties. In contrast, this compound, a classical cannabinoid derivative, presents a more complex and multifaceted pharmacological profile, exhibiting a mix of antagonist, partial agonist, and even full agonist activities depending on the experimental context. This guide will explore these differences through a detailed examination of their binding affinities, functional efficacies, and signaling pathways, supported by experimental data and protocols.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and AM251, providing a direct comparison of their binding affinities and functional activities at cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB2/CB1) |
| This compound | Good affinity[1] | Good affinity[1] | Low |
| AM251 | 7.5[2] | ~306-fold lower than CB1[3] | High |
Note: Specific Ki values for this compound are not consistently reported across literature, with studies often describing it as having "good affinity" for both CB1 and CB2 receptors.
Table 2: Functional Activity Data
| Assay | This compound | AM251 |
| [³⁵S]GTPγS Binding | Weak partial agonist (11% stimulation) and antagonist (KB = 22 nM vs. CP55,940)[1] | Inverse agonist (Inhibits basal [³⁵S]GTPγS binding) |
| cAMP Signaling | Partial agonist (Emax ≈ 37.4%, EC₅₀ = 40.4 nM)[1] | Inverse agonist (Increases cAMP levels) |
| In Vivo Cannabinoid Agonist Effects | Full agonist (mouse drug discrimination)[1] | Antagonist (blocks effects of cannabinoid agonists) |
| GABAA Receptor Modulation | No significant effect at 1 µM[4] | Potentiates GABAA receptors (EC₅₀ < 1 µM)[4] |
Signaling Pathways
The distinct pharmacological profiles of this compound and AM251 arise from their differential engagement with the CB1 receptor and its downstream signaling cascades.
AM251 acts as an inverse agonist, binding to the CB1 receptor and stabilizing it in an inactive conformation. This prevents basal G-protein activation, leading to an increase in adenylyl cyclase activity and subsequent cAMP accumulation. In contrast, this compound's effects are more varied. In some assays, it acts as a weak partial agonist, causing a submaximal inhibition of adenylyl cyclase. In others, it functions as an antagonist, blocking the effects of other cannabinoid agonists. Its ability to act as a full agonist in certain in vivo models suggests engagement with signaling pathways beyond the canonical G-protein coupling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the cannabinoid receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4) containing GDP (typically 10-30 µM).
-
Add varying concentrations of the test compound (this compound or AM251).
-
For antagonist mode, add a fixed concentration of a known CB1 agonist (e.g., CP55,940).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.
-
Plot the specific binding against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine pharmacological parameters such as EC₅₀, IC₅₀, and Emax.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the cannabinoid receptor of interest in a suitable medium.
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound or AM251).
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine EC₅₀ or IC₅₀ values.
-
Off-Target Effects
An important consideration in the use of pharmacological tools is their potential for off-target effects. AM251 has been shown to potentiate GABAA receptors at concentrations commonly used in in vitro studies[4]. This interaction is not observed with this compound at similar concentrations, highlighting a key difference in their pharmacological specificity[4]. Researchers should be mindful of these off-target activities when interpreting experimental results.
Conclusion
This compound and AM251, while both targeting cannabinoid receptors, exhibit distinct and complex pharmacological profiles. AM251 is a reliable and selective CB1 receptor antagonist/inverse agonist, making it a suitable tool for studies aimed at blocking CB1 receptor signaling. This compound, however, displays a more ambiguous profile, with activities ranging from antagonism to partial and full agonism depending on the experimental system. Its lack of selectivity between CB1 and CB2 receptors further complicates its use as a specific pharmacological probe.
The choice between this compound and AM251 should be guided by the specific research question. For studies requiring a clear and selective blockade of CB1 receptor activity, AM251 is the more appropriate choice. The complex pharmacology of this compound, while making it a less ideal tool for studying pure CB1 antagonism, may offer unique opportunities for investigating the nuances of cannabinoid receptor signaling and functional selectivity. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments in the field of cannabinoid research.
References
- 1. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. marshall.edu [marshall.edu]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
O-2050: A Comparative Analysis of its Selectivity for the Cannabinoid Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid ligand O-2050 with other well-characterized cannabinoid receptor agonists and antagonists. The focus of this analysis is to critically evaluate the selectivity of this compound for the Cannabinoid Receptor 1 (CB1). This document presents experimental data on binding affinities and functional activities, details the methodologies of the key experiments, and provides visual representations of relevant biological pathways and experimental workflows.
Contrary to the initial premise of high CB1 selectivity, the available data indicates that this compound exhibits a higher binding affinity for the Cannabinoid Receptor 2 (CB2). This guide will present and discuss the evidence supporting this finding.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of other cannabinoid ligands at human CB1 and CB2 receptors, as determined by radioligand binding assays.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| This compound | Synthetic | 2.5 [1] | 0.2 [1] | CB2 (12.5-fold) |
| Δ⁹-Tetrahydrocannabinol (THC) | Phytocannabinoid | 25.1[2] | 35.2[2] | Non-selective |
| Cannabidiol (CBD) | Phytocannabinoid | >1000[3] | >1000[3] | Low Affinity |
| Anandamide (AEA) | Endocannabinoid | 89 - 239.2[2][3] | 371 - 439.5[3] | CB1 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | ~472[3] | ~1400[3] | CB1 |
| WIN 55,212-2 | Synthetic Agonist | 2.4 - 16.7[2][4] | 3.7[2][4] | Non-selective |
| CP 55,940 | Synthetic Agonist | 0.98 - 2.5[2] | 0.92[2] | Non-selective |
| Rimonabant | Synthetic Antagonist/Inverse Agonist | 2.9[2] | >1000 | CB1 |
| JWH-018 | Synthetic Agonist | 9.0[3] | 2.94[3] | CB2 |
| AM-2201 | Synthetic Agonist | 1.0[3] | 2.6[3] | CB1 |
| Cannabinol (CBN) | Phytocannabinoid | 211.2[3] | 126.4[3] | CB2 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representation from multiple sources.
The data clearly indicates that this compound possesses a high affinity for both cannabinoid receptors but is approximately 12.5-fold more selective for the CB2 receptor over the CB1 receptor.
Functional Activity Profile
Beyond binding affinity, the functional activity of a ligand determines its biological effect. This is often assessed through assays that measure downstream signaling events following receptor activation, such as the inhibition of adenylyl cyclase (measured by cAMP levels) or the activation of G-proteins (measured by [³⁵S]GTPγS binding).
Studies have shown that this compound exhibits a mixed pharmacological profile. In functional in vitro assays, it has been shown to antagonize the effects of cannabinoid agonists.[5][6] However, it also displays partial agonist activity in some assays.
Cyclic AMP (cAMP) Functional Assay
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
In a cyclic AMP assay, this compound has been demonstrated to act as a partial agonist . It produced a dose-dependent inhibition of forskolin-stimulated cyclic AMP, with a maximum efficacy that was approximately half of that observed with the full agonist CP 55,940.[5][6]
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay measures the activation of G-proteins, a key step in GPCR signaling. In this assay, this compound has been shown to act as an antagonist . It produced a concentration-dependent inhibition of [³⁵S]GTPγS binding that was stimulated by the potent cannabinoid agonist CP 55,940.[5]
The following table summarizes the available functional data for this compound and comparative compounds.
| Compound | Assay | Parameter | CB1 Value | CB2 Value |
| This compound | cAMP | EC₅₀ | 40.4 nM [5] | - |
| Eₘₐₓ | ~50% of CP 55,940 [5][6] | - | ||
| [³⁵S]GTPγS | Kₑ | 22 nM [5] | - | |
| CP 55,940 | cAMP | IC₅₀ | 1.83 nM | 2.89 nM |
| [³⁵S]GTPγS | EC₅₀ | 3.4 nM | 4.3 - 9.4 nM | |
| WIN 55,212-2 | cAMP | EC₅₀ | 18.6 - 45.71 nM | - |
| Δ⁹-THC | cAMP | IC₅₀ | 16.5 nM | 41.8 nM |
| [³⁵S]GTPγS | EC₅₀ | 167.4 nM | - | |
| Anandamide | [³⁵S]GTPγS | EC₅₀ | 31 nM | 27 nM |
| Rimonabant | cAMP | IC₅₀ | 13.6 nM | - |
Note: EC₅₀/IC₅₀ values represent the concentration of the ligand that produces 50% of its maximal effect. Eₘₐₓ represents the maximum effect of the ligand. Kₑ is the equilibrium dissociation constant for an antagonist.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competitive Binding Incubation:
-
The reaction is typically carried out in a 96-well plate.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
1. Cell Culture and Plating:
-
Cells stably expressing the CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are cultured to an appropriate confluency.
-
The cells are then seeded into 96- or 384-well plates and incubated to allow for cell attachment.
2. Compound Treatment:
-
The cell culture medium is replaced with an assay buffer.
-
The cells are treated with varying concentrations of the test compound (e.g., this compound).
-
To measure the inhibitory effect of agonists, the cells are stimulated with a known adenylyl cyclase activator, such as forskolin.
3. Cell Lysis and cAMP Detection:
-
After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is then measured using a variety of commercially available kits, which are often based on competitive immunoassays (e.g., HTRF, LANCE, or ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the experimental samples is determined by interpolating from the standard curve.
-
For agonists, the data is typically presented as the percentage inhibition of forskolin-stimulated cAMP levels.
-
Dose-response curves are generated, and the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.
Visualizations
Caption: Simplified CB1 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling O-2050 (Vemircopan): A Comparative Analysis of a Novel Complement Inhibitor
For Immediate Release
SHA NGHAI – December 13, 2025 – In the landscape of therapies targeting complement-mediated diseases, the investigational oral drug O-2050, also known as Vemircopan (formerly ALXN 2050), has emerged as a significant subject of research. This guide provides a comprehensive comparison of Vemircopan with other therapeutic alternatives, supported by published experimental data, for researchers, scientists, and drug development professionals.
Vemircopan is a potent and selective inhibitor of complement factor D, a critical enzyme in the alternative pathway (AP) of the complement system.[1][2][3] By blocking Factor D, Vemircopan aims to prevent the amplification of the complement cascade, which is a key driver of diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH).[1][2][3] This guide will delve into the clinical findings for Vemircopan in PNH and provide a comparative overview with other established and emerging therapies.
Performance Data: Vemircopan in Paroxysmal Nocturnal Hemoglobinuria
A Phase 2, open-label, proof-of-concept study (NCT04170023) evaluated the efficacy and safety of Vemircopan monotherapy in patients with PNH. The trial included treatment-naïve patients and those switching from the C5 inhibitor Eculizumab.[4][5][6]
Key efficacy endpoints from this study are summarized below:
| Parameter | Patient Group | Baseline (Mean) | Change at Week 12 (Mean) | Reference |
| Hemoglobin (g/dL) | Treatment-Naïve | - | +3.6 (SD 1.5) | [5][6] |
| Eculizumab-Switch | - | +3.3 (SD 2.0) | [5][6] | |
| Lactate Dehydrogenase (LDH) (U/L) | Treatment-Naïve | ≥1.5 x ULN | Reduction to ~1.4 x ULN | [4][7] |
ULN: Upper Limit of Normal. SD: Standard Deviation.
While the study demonstrated clinically meaningful improvements in hemoglobin levels, it was terminated early due to concerns about breakthrough intravascular hemolysis (BT-IVH), with 82 BT-IVH events reported in 25 participants.[5][6] This highlights a key challenge in the clinical application of Vemircopan as a monotherapy.
Comparative Landscape
Vemircopan's development places it in a competitive field of complement inhibitors for PNH, which includes C5 inhibitors and other proximal complement inhibitors.
| Drug | Target | Administration | Key Efficacy Highlights | Reference |
| Vemircopan (this compound) | Factor D | Oral | Increased hemoglobin in PNH patients.[5][6] | [5][6] |
| Eculizumab (Soliris) | C5 | Intravenous | Reduces hemolysis and thrombosis in PNH.[3][8] | [3][8] |
| Ravulizumab (Ultomiris) | C5 | Intravenous | Non-inferior to Eculizumab with less frequent dosing.[8][9] | [8][9] |
| Danicopan (Voydeya) | Factor D | Oral | Add-on therapy to C5 inhibitors for extravascular hemolysis.[10][11] | [10][11] |
| Iptacopan (Fabhalta) | Factor B | Oral | Approved for the treatment of PNH.[10] | [10] |
Direct head-to-head comparative trials with Vemircopan are limited. However, preclinical studies have suggested that Vemircopan has lower clearance and higher bioavailability in animal models compared to the first-generation Factor D inhibitor, Danicopan.[12]
Experimental Protocols
Phase 2 Clinical Trial of Vemircopan in PNH (NCT04170023)
Objective: To assess the efficacy, safety, and pharmacokinetics/pharmacodynamics of Vemircopan monotherapy in patients with PNH.[4]
Methodology:
-
Study Design: An ongoing, Phase 2, open-label study.[4]
-
Participant Groups: The study included three cohorts: treatment-naïve patients, patients switching from Eculizumab, and patients rolling over from a Danicopan monotherapy study.[5][13]
-
Inclusion Criteria (Treatment-Naïve Group): Key inclusion criteria were a lactate dehydrogenase (LDH) level of ≥1.5 times the upper limit of normal (ULN), an absolute reticulocyte count of ≥100x10⁹/L, and anemia (hemoglobin <10.5 g/dL).[4]
-
Dosing Regimen: Patients received an initial dose of Vemircopan 120 mg twice daily (BID). This could be escalated to 180 mg BID at the investigator's discretion based on protocol-defined guidelines, such as an insufficient hemoglobin increase or the need for a blood transfusion.[4][5]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in hemoglobin levels at week 12.[5][13]
-
Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[5][13]
In Vitro Hemolysis Assay
Objective: To determine the in vitro activity of complement inhibitors by measuring the inhibition of complement-mediated lysis of red blood cells.
Methodology:
-
Cell Preparation: PNH-like erythrocytes (or antibody-sensitized sheep red blood cells) are used as the target for complement-mediated lysis.[4][13]
-
Complement Source: Normal human serum is used as a source of active complement proteins.[1][13]
-
Inhibitor Addition: The complement inhibitor being tested (e.g., Vemircopan) is added to the reaction at various concentrations.
-
Incubation: The red blood cells, complement source, and inhibitor are incubated together to allow for the complement cascade to proceed.
-
Lysis Quantification: The degree of hemolysis (red blood cell lysis) is quantified by measuring the amount of hemoglobin released into the supernatant using spectrophotometry (typically at a wavelength of 414 nm).[5]
-
Data Analysis: The percentage of hemolysis inhibition is calculated for each inhibitor concentration, and an IC50 value (the concentration at which 50% of hemolysis is inhibited) is determined.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of action of Vemircopan in the alternative complement pathway.
Caption: Experimental workflow for an in vitro hemolysis assay.
References
- 1. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 2. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 3. pnhnews.com [pnhnews.com]
- 4. benchchem.com [benchchem.com]
- 5. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. The role of ravulizumab in PNH and comparing this agent to eculizumab | VJHemOnc [vjhemonc.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. icer.org [icer.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
O-2050: A Comparative Analysis of Receptor Binding Specificity
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a comparative assessment of O-2050's binding specificity at cannabinoid receptors (CB1 and CB2) and the orphan G protein-coupled receptor GPR55, benchmarked against other well-established cannabinoid ligands.
This compound is a synthetic cannabinoid ligand that has garnered interest for its complex pharmacological profile. Initially explored as a potential neutral antagonist for the cannabinoid CB1 receptor, further research has revealed a more nuanced interaction with the endocannabinoid system. This guide synthesizes available binding affinity data to offer a clear comparison of this compound with other key research compounds.
Comparative Binding Affinity of this compound and Select Cannabinoid Ligands
The following table summarizes the inhibitory constants (Ki) of this compound and other notable cannabinoid receptor ligands at human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity. It is important to note that direct comparisons are most accurate when data is derived from studies employing identical experimental conditions.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Preference | Primary Activity |
| This compound | 2.5[1] | 0.2[1] | CB2 | Partial Agonist/Antagonist |
| Rimonabant | 1.98 | >1000 | CB1 | Inverse Agonist/Antagonist |
| AM251 | 7.49 | 1630 | CB1 | Inverse Agonist/Antagonist |
| CP55,940 | 0.58 | 0.68 | Non-selective | Full Agonist |
| SR144528 | 400 | 0.6 | CB2 | Inverse Agonist/Antagonist |
Note: Ki values can vary between different studies and experimental setups. The data presented here is for comparative purposes.
This compound and GPR55 Interaction
Experimental Protocols
The determination of binding affinity is crucial for characterizing ligand-receptor interactions. A standard method employed is the competitive radioligand binding assay.
General Radioligand Binding Assay Protocol for CB1 and CB2 Receptors
This protocol outlines a typical procedure for determining the binding affinity of a test compound like this compound.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with human CB1 or CB2 receptors).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]CP55,940 for CB1 and CB2).
-
Test Compound: this compound and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically a Tris-HCl based buffer containing divalent cations (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4) and a protein carrier like bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters).
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation: In a multi-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of Cannabinoid Receptors
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. The specific downstream effects can vary depending on the cell type and the activating ligand.
Caption: Agonist-induced signaling of CB1/CB2 receptors.
References
O-2050 Versus Other Classical Cannabinoid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the pharmacological properties of O-2050 against a range of classical cannabinoid derivatives. The data presented herein is curated from peer-reviewed scientific literature to facilitate an evidence-based evaluation of these compounds for research and therapeutic development.
Executive Summary
This compound is a classical cannabinoid derivative that exhibits a unique and complex pharmacological profile at the cannabinoid receptors, CB1 and CB2. Unlike traditional cannabinoid agonists or antagonists, this compound displays a mixed profile of high-affinity binding to both receptors, with antagonist activity in some functional assays and partial agonist activity in others. This guide will delve into the quantitative comparison of its binding affinity and functional potency against well-characterized classical cannabinoids, including full agonists, partial agonists, and antagonists/inverse agonists. Detailed experimental protocols for the key assays cited are provided, along with visualizations of the relevant signaling pathways to provide a comprehensive understanding of their mechanisms of action.
Data Presentation: Comparative Pharmacological Parameters
The following tables summarize the quantitative data for this compound and other key classical cannabinoid derivatives, providing a clear comparison of their binding affinities (Ki) and functional activities (EC50/IC50).
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| This compound | Mixed Antagonist/Partial Agonist | 2.5 [1] | 0.2 [1] | CB2 (12.5-fold) |
| Δ⁹-THC | Partial Agonist | ~40[2] | - | CB1 |
| HU-210 | Potent Agonist | 0.061[3] | 0.52[3] | Non-selective |
| CP 55,940 | Full Agonist | 0.58[4] | 0.68[4] | Non-selective |
| WIN 55,212-2 | Full Agonist | 1.9[5] | - | CB1 |
| Rimonabant (SR141716A) | Antagonist/Inverse Agonist | 1.8[6] | 514[6] | CB1 (285-fold) |
| SR144528 | Antagonist/Inverse Agonist | 400[5][7] | 0.6[5][7] | CB2 (667-fold) |
Table 2: Functional Activity at Cannabinoid Receptors
| Compound | Assay Type | Receptor | Activity | EC50/IC50 (nM) |
| This compound | cAMP Accumulation | CB1 | Partial Agonist | 40.4 [8] |
| CP 55,940 | cAMP Accumulation | CB1 | Full Agonist | - |
| WIN 55,212-2 | cAMP Accumulation | CB1 | Full Agonist | - |
| Rimonabant (SR141716A) | cAMP Accumulation | CB1 | Inverse Agonist | IC50 = 48 |
| SR144528 | cAMP Accumulation | CB2 | Antagonist | EC50 = 10[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Membrane Preparations: Homogenates from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors, or from rat brain tissue.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, typically [³H]CP 55,940 or [³H]SR141716A.
-
Test Compounds: this compound and other cannabinoid derivatives of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.3% BSA, pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 0.25% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
b. Procedure:
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane preparation (e.g., 0.2-8 µg of protein) with a single concentration of the radioligand (e.g., 0.75 nM [³H]CP 55,940) and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand, e.g., 1 µM CP 55,940).
-
Incubation Conditions: Incubate the plate at 30°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
a. Materials:
-
Membrane Preparations: As described for the radioligand binding assay.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog labeled with ³⁵S.
-
GDP: Guanosine diphosphate.
-
Test Compounds: Cannabinoid agonists and antagonists.
-
Assay Buffer: Typically 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 1 mM DTT, pH 7.4.
-
Scintillation Cocktail.
-
Filtration Apparatus and Filters.
-
Scintillation Counter.
b. Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP (e.g., 10 µM) on ice.
-
Incubation: In a 96-well plate, incubate the pre-treated membranes with varying concentrations of the test compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.
-
Incubation Conditions: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: For agonists, generate dose-response curves and calculate the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect). For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine their IC50 and subsequently their Kb (antagonist dissociation constant).
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger, in response to adenylyl cyclase stimulation by forskolin.
a. Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing the cannabinoid receptor of interest.
-
Forskolin: An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Test Compounds: Cannabinoid agonists and antagonists.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, LANCE, or ELISA-based).
-
Cell Culture Medium and Reagents.
b. Procedure:
-
Cell Seeding: Plate the cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with IBMX (e.g., 0.5 mM) for a short period to inhibit phosphodiesterases.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists that inhibit adenylyl cyclase (via Gi coupling), the percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the compound to determine the IC50 and Emax. For partial agonists, the extent of inhibition relative to a full agonist is determined.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound and other classical cannabinoids.
Caption: Canonical Gαi/o-coupled signaling pathway for cannabinoid receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical relationship of different cannabinoid ligand functionalities.
References
- 1. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 2. Clinical pharmacology of nabilone, a cannabinol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Region-Specific Impact of Repeated Synthetic Cannabinoid Exposure and Withdrawal on Endocannabinoid Signaling, Gliosis, and Inflammatory Markers in the Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. druglibrary.net [druglibrary.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Crucial Safety Information Regarding the Disposal of O-2050
Immediate action required: Obtain the Safety Data Sheet (SDS) for O-2050 from your supplier or manufacturer. This document contains specific, essential information for the safe handling and disposal of this chemical.
Extensive searches for the proper disposal procedures for this compound have not yielded a specific Safety Data Sheet for this compound. This compound is identified as a classical cannabinoid derivative and a CB1 receptor antagonist[1]. Without the manufacturer's SDS, providing definitive and safe disposal instructions is not possible. The disposal of chemical waste is strictly regulated, and procedures are highly dependent on the specific chemical's properties and the applicable local, state, and federal regulations[2][3].
It is imperative for the safety of laboratory personnel and the protection of the environment that the specific guidelines outlined in the SDS for this compound are followed.
General Laboratory Chemical Waste Disposal Procedures
In the absence of a specific SDS for this compound, researchers, scientists, and drug development professionals should adhere to established best practices for hazardous waste disposal. The following is a generalized workflow for the handling and disposal of laboratory chemical waste. This is not a substitute for the specific guidance that will be found in the this compound SDS.
Key Principles of Chemical Waste Management:
-
Identification and Labeling: All chemical waste must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date of accumulation[4][5].
-
Segregation: Incompatible chemicals must be stored in separate, appropriate containers to prevent dangerous reactions[2].
-
Containment: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed[4][5].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Quantitative Data
No quantitative data regarding the disposal of this compound was found in the search results. Quantitative information, such as reportable quantities or concentration limits for disposal, will be detailed in the substance-specific Safety Data Sheet.
Experimental Protocols
Detailed methodologies for experiments involving this compound were not the focus of this disposal-oriented search. For information on its biological activity and use in research, please refer to scientific literature[3].
It is the responsibility of the waste generator to ensure that all chemical waste is handled and disposed of in a safe and compliant manner. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sustainability.gov [sustainability.gov]
- 3. Structural and pharmacological analysis of this compound, a putative neutral cannabinoid CB1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling O-2050
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Cannabinoid Receptor Antagonist O-2050.
This document provides crucial safety protocols and logistical plans for the laboratory use of this compound, a classical cannabinoid derivative and a potent ligand for cannabinoid receptors. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Properties
This compound is a research chemical identified as a high-affinity cannabinoid CB1 receptor antagonist, though it may exhibit partial agonist activity under specific conditions.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (6aR,10aR)-3-(1-Methanesulfonylamino-4-hexyn-6-yl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran | Wikipedia |
| CAS Number | 1883545-42-3 | R&D Systems, DC Chemicals |
| Molecular Formula | C23H31NO4S | R&D Systems, DC Chemicals |
| Molar Mass | 417.56 g/mol | R&D Systems, DC Chemicals |
| Solubility | Soluble to 100 mM in ethanol and DMSO | R&D Systems |
| Storage | Store at -80°C | R&D Systems |
| Purity | ≥97% | R&D Systems |
Note on CAS Number: While Wikipedia lists a different CAS number (667419-91-2), chemical suppliers for research-grade this compound consistently use 1883545-42-3.[1][2] For procurement and regulatory purposes, the supplier-provided CAS number should be considered more reliable.
Health and Safety Information
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following safety information is based on the known pharmacological properties of this compound as a potent cannabinoid receptor ligand and general safety guidelines for handling high-potency research chemicals. This information should be supplemented with a substance-specific risk assessment by the user.
Potential Hazards:
-
Pharmacological Effects: As a cannabinoid receptor antagonist, this compound can be expected to have biological effects. The toxicological properties have not been fully investigated.
-
Irritation: May cause skin and eye irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory tract irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a properly fitted respirator is recommended.
Operational Plan: Safe Handling and Use
A logical workflow for the safe handling of this compound is essential to minimize exposure and ensure experimental accuracy.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review this safety guide and any information provided by the chemical supplier.
-
Don all required PPE before entering the designated handling area.
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
-
Weighing and Solution Preparation:
-
Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of any airborne powder.
-
Use a calibrated analytical balance for accurate weighing.
-
Prepare stock solutions by dissolving the weighed compound in an appropriate solvent, such as DMSO or ethanol.[1]
-
-
Experimental Use:
-
Follow the specific dilutions and concentrations as dictated by your experimental protocol.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store the solid compound and stock solutions in a tightly sealed container at -80°C.[1]
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Protocols
CB1 Receptor Signaling
This compound acts as an antagonist at the CB1 receptor, thereby blocking the downstream signaling cascade typically initiated by endogenous cannabinoids (e.g., anandamide) or synthetic agonists.
Caption: this compound Signaling Pathway at the CB1 Receptor.
Detailed Methodology: Cannabinoid Receptor Binding Assay
This protocol is adapted from established methods for assessing cannabinoid receptor binding.
Objective: To determine the binding affinity of this compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP55,940)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, varying concentrations of this compound (or vehicle control), and the radiolabeled agonist in the binding buffer.
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled agonist) from total binding. The binding affinity (Ki) of this compound can then be determined by analyzing the displacement of the radioligand.
This comprehensive guide is intended to provide essential information for the safe and effective use of this compound in a research setting. Always prioritize safety and consult your institution's safety office for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
